Product packaging for m-PEG5-Boc(Cat. No.:CAS No. 874208-93-2)

m-PEG5-Boc

Cat. No.: B609276
CAS No.: 874208-93-2
M. Wt: 336.42 g/mol
InChI Key: ABOAGRJWHPYZKV-UHFFFAOYSA-N
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Description

m-PEG5-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O7 B609276 m-PEG5-Boc CAS No. 874208-93-2

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOAGRJWHPYZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216433
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
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Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874208-93-2
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874208-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxy-poly(ethylene glycol)-tert-butyl ester (Mpeg5-t-butyl ester), a heterobifunctional polymer commonly utilized in bioconjugation, drug delivery, and materials science. This document details its physicochemical properties, provides representative experimental protocols, and illustrates its utility in scientific applications.

Core Properties of Mpeg5-t-butyl ester

Mpeg5-t-butyl ester is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its biocompatibility and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] The "Mpeg" designation indicates a methoxy-capped PEG, while the "5" denotes the number of ethylene glycol repeat units. The tert-butyl ester group serves as a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[2][3] This dual functionality allows for the covalent attachment of the PEG chain to other molecules in a controlled manner.

Physicochemical Data

Quantitative data for Mpeg5-t-butyl ester is summarized in the table below. This information is crucial for its application in experimental settings, including reaction stoichiometry and analytical characterization.

PropertyValueSource
CAS Number 874208-93-2[4][5]
Molecular Formula C16H32O7[5]
Molecular Weight 336.42 g/mol [5]
Solubility Soluble in aqueous media, DMSO, DMF, DCM[2][3]
Physical State Not specified, likely a liquid or waxy solid at room temperature-
Purity Typically >95%[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of Mpeg5-t-butyl ester. These protocols are representative of general procedures for this class of compounds and may require optimization for specific experimental contexts.

Synthesis of Mpeg Esters (Representative Protocol)

The synthesis of Mpeg esters can be achieved through various methods, including the reaction of Mpeg with an activated carboxylic acid derivative. A general procedure for the esterification of an alcohol (in this case, Mpeg5-OH) with a carboxylic acid is presented below.

Materials:

  • Mpeg5-OH (Methoxy-poly(ethylene glycol) with 5 repeat units)

  • tert-Butyl protected carboxylic acid (e.g., a derivative of glutaric or succinic acid to introduce the ester linkage)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Mpeg5-OH and the tert-butyl protected carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Mpeg5-t-butyl ester.

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester is a valuable protecting group due to its stability in basic and neutral conditions, and its facile removal under acidic conditions.[7] This allows for the selective unmasking of the carboxylic acid for subsequent conjugation reactions.

Materials:

  • Mpeg5-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Mpeg5-t-butyl ester in a mixture of DCM and TFA (typically a 1:1 or similar ratio).

  • Stir the solution at room temperature for 1-4 hours. The deprotection process releases isobutylene and the deprotected carboxylic acid.[8]

  • Monitor the reaction by TLC or LC-MS to ensure complete removal of the tert-butyl group.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting carboxylic acid can be used directly or after further purification, which may involve precipitation in cold diethyl ether.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Mpeg5-t-butyl ester.

General Synthesis of Mpeg5-t-butyl ester

G MpegOH Mpeg5-OH Reaction Esterification Reaction in Anhydrous DCM MpegOH->Reaction tBuAcid tert-Butyl protected carboxylic acid tBuAcid->Reaction Coupling Coupling Agent (e.g., DCC, DMAP) Coupling->Reaction Product Mpeg5-t-butyl ester Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Mpeg5-t-butyl ester Purification->FinalProduct

Caption: Generalized workflow for the synthesis of Mpeg5-t-butyl ester.

Deprotection of the tert-Butyl Ester

G start Mpeg5-t-butyl ester reaction Deprotection Reaction start->reaction acid Acidic Conditions (e.g., TFA in DCM) acid->reaction product Mpeg5-Carboxylic Acid reaction->product byproduct Isobutylene (gas) reaction->byproduct final_product Purified Mpeg5-Carboxylic Acid product->final_product

Caption: Reaction pathway for the acidic deprotection of Mpeg5-t-butyl ester.

Application in Bioconjugation

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation Mpeg_tBu Mpeg5-t-butyl ester Deprotection Acidic Deprotection Mpeg_tBu->Deprotection Mpeg_COOH Mpeg5-Carboxylic Acid Deprotection->Mpeg_COOH Activation Carboxylic Acid Activation (e.g., EDC/NHS) Mpeg_COOH->Activation Mpeg_NHS Mpeg5-NHS Ester Activation->Mpeg_NHS Conjugation Conjugation Reaction Mpeg_NHS->Conjugation Biomolecule Biomolecule (e.g., Protein, Peptide) with Primary Amine Biomolecule->Conjugation FinalConjugate PEGylated Biomolecule Conjugation->FinalConjugate

Caption: A typical workflow for the application of Mpeg5-t-butyl ester in bioconjugation.

Characterization

Due to the lack of publicly available spectra specifically for Mpeg5-t-butyl ester, this section describes the expected characteristic signals for this class of compounds based on general principles and data for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethylene glycol protons of the PEG backbone would appear as a complex multiplet in the region of 3.5-3.7 ppm. A singlet at around 3.3 ppm would correspond to the methoxy end-group.

  • ¹³C NMR: The carbon NMR would show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The PEG backbone carbons would resonate around 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong C-O stretching band from the polyether backbone around 1100 cm⁻¹. A characteristic C=O stretching vibration for the ester carbonyl group would be observed around 1730 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable. A characteristic fragmentation pattern in EI-MS would be the loss of isobutylene (56 Da) to give a prominent fragment ion.

Applications in Research and Drug Development

Mpeg5-t-butyl ester is a valuable tool for researchers in several fields:

  • Drug Delivery: The PEG chain can increase the solubility and circulation half-life of small molecule drugs or protein therapeutics. The cleavable ester linkage can be designed to release the drug under specific physiological conditions (e.g., the acidic tumor microenvironment).

  • Bioconjugation: After deprotection, the carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, a process known as PEGylation.[1][9] PEGylation can reduce the immunogenicity of therapeutic proteins.[1]

  • Surface Modification: The PEG chain can be used to modify surfaces to reduce non-specific protein adsorption, a critical step in the development of biomedical devices and diagnostic assays.

  • Nanoparticle Formulation: Mpegylated lipids or polymers are frequently used to create "stealth" nanoparticles that can evade the immune system and have longer circulation times.

References

Mpeg5-t-butyl ester chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methoxy-PEG5-tert-butyl ester

Introduction

Methoxy-PEG5-tert-butyl ester is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative. It incorporates a methoxy-terminated PEG chain of five ethylene glycol units, providing hydrophilicity and biocompatibility, and a tert-butyl ester functional group. This terminal ester serves as a protected carboxylic acid. The tert-butyl protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free carboxylic acid.[1][2][3][4]

This unique combination of a stable, inert terminus (methoxy) and a protected, reactive terminus makes Methoxy-PEG5-tert-butyl ester a valuable building block in organic synthesis, medicinal chemistry, and materials science. It is particularly useful as a linker in bioconjugation and drug delivery systems, where the PEG chain can improve the pharmacokinetic properties of a conjugated molecule, such as increasing solubility and circulation half-life.[5]

Chemical Structure and Nomenclature

The chemical identity of Methoxy-PEG5-tert-butyl ester is defined by its specific arrangement of atoms and functional groups.

  • Chemical Structure: CH₃O-(CH₂CH₂O)₅-CH₂CH₂-C(=O)O-C(CH₃)₃

  • SMILES: COCCOCCOCCOCCOCCC(OC(C)(C)C)=O[6][7]

  • IUPAC Name: tert-butyl 3-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)propanoate

Physicochemical Properties

The quantitative physicochemical properties of Methoxy-PEG5-tert-butyl ester are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 874208-93-2[6][7]
Molecular Formula C₁₆H₃₂O₇[6][7]
Molecular Weight 336.42 g/mol [6][7]
Purity Typically >95%[2]
Appearance White to off-white solid or oil-
Solubility Soluble in Water, DMSO, DMF, Dichloromethane[2]
Storage Conditions -20°C for long-term storage[2][3]

Experimental Protocols

The synthesis of Methoxy-PEG5-tert-butyl ester can be achieved through various synthetic routes. A common and effective method involves a two-step process: (1) Synthesis of the carboxylic acid precursor, and (2) Esterification with a tert-butyl group.

Synthesis of Methoxy-PEG5-propanoic acid

This protocol outlines the synthesis of the carboxylic acid intermediate via Michael addition.

  • Materials: Methoxy-PEG5-alcohol (1 equivalent), Acrylonitrile, Potassium hydroxide (catalytic amount), Dioxane (solvent), Hydrochloric acid.

  • Procedure (Cyanoethylation):

    • Dissolve Methoxy-PEG5-alcohol in dioxane.

    • Add a catalytic amount of powdered potassium hydroxide to the solution.

    • Cool the mixture in an ice bath and add acrylonitrile (1.5 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Neutralize the reaction mixture with a dilute HCl solution.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield Methoxy-PEG5-propionitrile.

  • Procedure (Hydrolysis):

    • Add a 6M aqueous solution of hydrochloric acid to the crude Methoxy-PEG5-propionitrile.

    • Heat the mixture to reflux and maintain for 6-12 hours until TLC or LC-MS analysis indicates the complete consumption of the nitrile.

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Methoxy-PEG5-propanoic acid.

Esterification to form Methoxy-PEG5-tert-butyl ester

This protocol describes the conversion of the carboxylic acid to its tert-butyl ester.[8]

  • Materials: Methoxy-PEG5-propanoic acid (1 equivalent), tert-butyl acetate (solvent and reactant), Perchloric acid (catalyst).

  • Procedure:

    • Dissolve Methoxy-PEG5-propanoic acid in a large excess of tert-butyl acetate.

    • Add a catalytic amount of perchloric acid (70% in H₂O) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final product, Methoxy-PEG5-tert-butyl ester.

Applications and Logical Workflows

The primary utility of Methoxy-PEG5-tert-butyl ester lies in its role as a heterobifunctional linker. The tert-butyl ester acts as a protecting group for a carboxylic acid, which can be selectively deprotected to allow for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

Deprotection and Conjugation Workflow

The following diagram illustrates the logical workflow for utilizing Methoxy-PEG5-tert-butyl ester in a typical bioconjugation application. The process involves the deprotection of the ester to reveal the carboxylic acid, followed by activation and coupling to a target molecule.

G start MPEG5-t-butyl ester deprotection Acidic Condition (e.g., TFA in DCM) start->deprotection 1. Deprotection intermediate MPEG5-propanoic acid (Deprotected Linker) deprotection->intermediate activation Carbodiimide Activation (e.g., EDC, HATU) intermediate->activation 2. Activation activated_linker Activated Ester Intermediate activation->activated_linker final_product PEGylated Conjugate activated_linker->final_product 3. Conjugation target Target Molecule (e.g., Drug-NH2, Peptide) target->final_product 3. Conjugation

Caption: Workflow for the deprotection and conjugation of MPEG5-t-butyl ester.

Role in Prodrug Development

Methoxy-PEG5-tert-butyl ester can be a key component in the synthesis of polymeric ester prodrugs. In this strategy, a drug molecule is attached to the polymer chain via an ester linkage. This can enhance the drug's bioavailability by increasing its lipophilicity and permeability. The ester bond is designed for controlled hydrolysis in the body, leading to a sustained release of the active drug, which can prolong its therapeutic effects and reduce dosing frequency.[9]

The diagram below outlines the conceptual pathway of using this linker to create a prodrug, which is then hydrolyzed to release the active pharmaceutical ingredient (API).

G linker MPEG5-t-butyl ester Protected Linker step1 1. Deprotection & Activation linker->step1 step2 2. Esterification step1->step2 api API-OH Active Drug with Hydroxyl Group api->step2 prodrug MPEG5-Ester-API PEGylated Prodrug hydrolysis In-vivo Hydrolysis (Enzymatic/Chemical) prodrug->hydrolysis Administration step2->prodrug release API-OH Released Active Drug hydrolysis->release Sustained Release excreted MPEG5-Acid Excreted Linker hydrolysis->excreted

Caption: Conceptual pathway for MPEG5-linker based prodrug synthesis and activation.

References

Technical Guide: Methoxycarbonyl-PEG5-t-butyl ester in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methoxycarbonyl-PEG5-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical properties, relevant experimental protocols for its use, and its application in advanced drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).

Core Compound Data

Methoxycarbonyl-PEG5-t-butyl ester is a versatile tool in bioconjugation and pharmaceutical research. The presence of two distinct terminal groups, a methyl ester and a t-butyl ester, allows for selective chemical modifications. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group. The entire molecule benefits from the physicochemical properties of the PEG chain, which can enhance the solubility and stability of the conjugated molecule.

PropertyValueSource
Chemical Name Methoxycarbonyl-PEG5-t-butyl ester
Molecular Weight 408.48 g/mol [1]
Chemical Formula C₁₉H₃₆O₉
Purity Typically >95%
Appearance Varies (often a colorless oil or white solid)
Solubility Soluble in a wide range of organic solvents and has aqueous solubility due to the PEG chain.

Experimental Protocols

A key manipulation involving Methoxycarbonyl-PEG5-t-butyl ester in many research applications is the deprotection of the t-butyl ester to unmask the carboxylic acid. This allows for subsequent conjugation to other molecules, such as amines on a protein or antibody.

Protocol: Deprotection of t-butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the t-butyl protecting group from a PEG linker to yield a free carboxylic acid.

Materials:

  • Methoxycarbonyl-PEG5-t-butyl ester conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolution: Dissolve the Methoxycarbonyl-PEG5-t-butyl ester conjugate in anhydrous dichloromethane.

  • Acidification: To the stirred solution, add an equal volume of trifluoroacetic acid. A common ratio is 1:1 (v/v) of the conjugate solution to TFA.[2]

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary, but a duration of 2-5 hours is often sufficient.[2]

  • Quenching and Extraction:

    • Following the completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.[3]

    • Re-dissolve the residue in a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

  • Purification (if necessary): The crude product can be further purified by flash chromatography on silica gel if required.

Application in Antibody-Drug Conjugates (ADCs)

PEG linkers like Methoxycarbonyl-PEG5-t-butyl ester are integral components in the design of Antibody-Drug Conjugates. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[4][5] The PEG linker serves to connect the antibody to the cytotoxic payload.

The inclusion of a PEG spacer can enhance the pharmacokinetic properties of the ADC by:

  • Increasing solubility and reducing aggregation, which is particularly important when conjugating hydrophobic drug molecules.[6]

  • Prolonging the circulation half-life by increasing the hydrodynamic volume of the conjugate, which reduces renal clearance.[4][6]

  • Potentially reducing the immunogenicity of the conjugate.[5]

The following diagram illustrates the general mechanism of action of an ADC employing a linker, from target recognition to payload-induced cell death.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) with PEG Linker Antigen Tumor-Specific Antigen ADC->Antigen TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Workflow of ADC action.

This workflow demonstrates how the ADC specifically targets and enters a tumor cell, leading to the release of its cytotoxic payload, ultimately causing cell death. The linker, for which Methoxycarbonyl-PEG5-t-butyl ester is a precursor, is critical for the stability of the ADC in circulation and the effective release of the drug within the target cell.[7]

References

Mpeg5-t-butyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, properties, and applications of Mpeg5-t-butyl ester, a versatile polyethylene glycol (PEG) linker. This document is intended to serve as a core resource for researchers and professionals in drug development and bioconjugation.

Introduction to Mpeg5-t-butyl Ester

Mpeg5-t-butyl ester, with the CAS number 874208-93-2, is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role as a linker in bioconjugation and drug delivery systems. Its structure consists of a methoxy-terminated PEG chain with five ethylene glycol units, and a carboxylic acid functional group protected by a t-butyl ester. This protecting group can be selectively removed under acidic conditions to reveal a reactive carboxylic acid. The PEG spacer enhances the aqueous solubility and bioavailability of conjugated molecules.

Commercial Availability and Suppliers

Mpeg5-t-butyl ester is commercially available from various chemical suppliers. Researchers can procure this compound in different quantities, typically ranging from milligrams to grams.

Table 1: Prominent Suppliers of Mpeg5-t-butyl Ester

SupplierWebsite
Ambeedambeed.com
BLD Pharmbldpharm.com
CD Bioparticlescd-bioparticles.com
ChemicalBookchemicalbook.com
Taskcmtaskcm.com

Note: This is not an exhaustive list. Availability and pricing should be confirmed directly with the suppliers.

Physicochemical Properties and Specifications

The following table summarizes the key physicochemical properties and typical specifications for Mpeg5-t-butyl ester.

Table 2: Physicochemical Properties and Specifications of Mpeg5-t-butyl Ester

PropertyValueSource
CAS Number 874208-93-2[1][2][3][4]
Molecular Formula C16H32O7[1][2][4]
Molecular Weight 336.42 g/mol [2][4]
Purity Typically ≥98%[1]
Appearance To be confirmed with supplier (often a colorless to pale yellow oil or solid)
SMILES Code COCCOCCOCCOCCOCCC(OC(C)(C)C)=O[2][4]
Storage Temperature -20°C[1]
Shipping Temperature Ambient to 4-25°C[1]

Applications in Research and Drug Development

Mpeg5-t-butyl ester is a valuable tool in the development of complex biomolecules due to the advantageous properties of its PEG linker and the reactivity of its deprotected carboxylic acid.

G Properties and Applications of Mpeg5-t-butyl Ester cluster_properties Properties cluster_applications Applications Hydrophilicity Hydrophilicity Drug Delivery Systems Drug Delivery Systems Hydrophilicity->Drug Delivery Systems Increases solubility Biocompatibility Biocompatibility Biocompatibility->Drug Delivery Systems Acid-Labile Protecting Group Acid-Labile Protecting Group Bioconjugation Bioconjugation Acid-Labile Protecting Group->Bioconjugation Controlled deprotection PROTACs PROTACs Antibody-Drug Conjugates (ADCs) Antibody-Drug Conjugates (ADCs) Bioconjugation->PROTACs Bioconjugation->Antibody-Drug Conjugates (ADCs) Mpeg5-t-butyl Ester Mpeg5-t-butyl Ester Mpeg5-t-butyl Ester->Hydrophilicity Mpeg5-t-butyl Ester->Biocompatibility Mpeg5-t-butyl Ester->Acid-Labile Protecting Group

Properties and Applications of Mpeg5-t-butyl Ester

Experimental Protocols

A key experimental step involving Mpeg5-t-butyl ester is the deprotection of the t-butyl group to reveal the carboxylic acid for subsequent conjugation.

Deprotection of the t-butyl Ester

This protocol is a typical procedure for the acid-catalyzed removal of the t-butyl protecting group.

Materials:

  • Mpeg5-t-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water (deionized)

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Mpeg5-t-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[5]

  • Stir the solution at room temperature for 5 hours.[5]

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in DCM.[5]

  • Wash the organic phase twice with water and once with a saturated aqueous solution of NaCl.[5]

  • Dry the organic phase over anhydrous Na2SO4.[5]

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate in vacuo to yield the deprotected product.[5] The crude product can often be used in the next step without further purification.[5]

Experimental Workflow for Conjugation

The following diagram illustrates a general workflow for the deprotection of Mpeg5-t-butyl ester and its subsequent conjugation to a target molecule (e.g., a protein or another small molecule).

G Experimental Workflow: Deprotection and Conjugation Start Start Deprotection Deprotection Start->Deprotection Mpeg5-t-butyl ester Workup Workup Deprotection->Workup DCM/TFA Activation Activation Workup->Activation Deprotected Mpeg5-acid Conjugation Conjugation Activation->Conjugation e.g., EDC, NHS Purification Purification Conjugation->Purification Target Molecule End End Purification->End Final Conjugate

References

An In-depth Technical Guide to the Synthesis and Purification of mPEG5-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and purification of methoxypolyethylene glycol-5-tert-butyl ester (mPEG5-t-butyl ester). The content is tailored for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering detailed experimental protocols, data presentation in tabular format, and illustrative diagrams to elucidate the process workflows.

Synthesis of mPEG5-t-butyl ester

The synthesis of mPEG5-t-butyl ester is typically achieved through the esterification of methoxypolyethylene glycol with a tert-butyl containing acylating agent. A common and effective method involves the reaction of mPEG5-OH with tert-butyl bromoacetate in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

A detailed procedure for the synthesis of mPEG5-t-butyl ester is outlined below. This protocol is adapted from general esterification procedures found in the literature for similar compounds.

  • Preparation of Reactants:

    • Dissolve methoxypolyethylene glycol (mPEG5-OH) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare a suspension of sodium hydride (NaH) in anhydrous THF in a separate flask.

  • Reaction:

    • Slowly add the mPEG5-OH solution to the NaH suspension at 0 °C with stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate dropwise.

    • Let the reaction proceed at room temperature overnight with continuous stirring.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane multiple times[1][2].

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4)[1][2].

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following table summarizes the key reactants and conditions for the synthesis.

ParameterValue / Description
Starting Material mPEG5-OH
Reagents Sodium Hydride (NaH), tert-butyl bromoacetate
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Quenching Agent Saturated aqueous NH4Cl solution
Extraction Solvent Diethyl ether or Dichloromethane

Purification of mPEG5-t-butyl ester

Purification of the crude mPEG5-t-butyl ester is critical to remove unreacted starting materials, by-products, and residual solvents. The primary method for purification is column chromatography.

  • Column Preparation:

    • Pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from impurities[1][2].

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified mPEG5-t-butyl ester.

The table below outlines the typical parameters for the purification process.

ParameterValue / Description
Stationary Phase Silica Gel
Mobile Phase Hexanes/Ethyl Acetate gradient
Monitoring Thin-Layer Chromatography (TLC)
Product Form Typically a colorless to pale yellow oil or solid

Characterization

The identity and purity of the synthesized mPEG5-t-butyl ester can be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the PEG backbone, the methoxy group, and the tert-butyl group.
¹³C NMR Resonances corresponding to the carbons of the PEG chain, methoxy group, ester carbonyl, and tert-butyl group[3].
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of mPEG5-t-butyl ester.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity[4].

Process Visualization

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis Reactants mPEG5-OH, NaH, t-butyl bromoacetate Reaction Esterification in THF Reactants->Reaction 0°C to RT Workup Quench with NH4Cl (aq) and Extract Reaction->Workup Overnight Crude Crude mPEG5-t-butyl ester Workup->Crude

Caption: Synthesis workflow for mPEG5-t-butyl ester.

Purification_Workflow cluster_purification Purification Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Elute with Hexanes/EtOAc Gradient Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Pure Pure mPEG5-t-butyl ester Fractions->Pure

Caption: Purification workflow for mPEG5-t-butyl ester.

Logical_Relationship Start Start: mPEG5-OH Synthesis Synthesis Protocol Start->Synthesis Purification Purification Protocol Synthesis->Purification Characterization Characterization Purification->Characterization End End: Pure mPEG5-t-butyl ester Characterization->End

Caption: Overall process from starting material to final product.

References

Spectroscopic Data for Mpeg5-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for Mpeg5-t-butyl ester (CAS No. 874208-93-2). While direct experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound are not publicly available in the reviewed literature, this document outlines the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopic interpretation. Additionally, it presents generalized experimental protocols for acquiring such data.

Compound Information

Mpeg5-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative. Such compounds are of significant interest in drug development and biomedical research, often used as linkers or spacers in bioconjugation, or to improve the pharmacokinetic properties of therapeutic molecules.

Table 1: Chemical Properties of Mpeg5-t-butyl ester

PropertyValueSource
CAS Number 874208-93-2Ambeed, ChemicalBook
Molecular Formula C16H32O7Ambeed
Molecular Weight 336.42 g/mol Ambeed
Synonyms mPEG5-t-butyl ester, Methoxy-PEG5-tert-butyl esterChemicalBook

Expected Spectroscopic Data

While specific spectra for Mpeg5-t-butyl ester are not available, the following sections describe the anticipated NMR and MS data based on its chemical structure and data from analogous PEG-ylated compounds.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group, the ethylene glycol repeating units, the methylene groups adjacent to the ester functionality, and the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for Mpeg5-t-butyl ester

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ ~3.38Singlet3H
-O-CH₂-CH₂-O- ~3.64Multiplet20H
-CH₂-COO- ~2.5Triplet2H
-C(CH₃)₃ ~1.45Singlet9H

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Expected ¹³C NMR Data

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon environment in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Mpeg5-t-butyl ester

CarbonExpected Chemical Shift (δ, ppm)
-C(CH₃)₃ ~28
-C(CH₃)₃ ~80
-CH₂-COO- ~35
-OCH₃ ~59
-O-CH₂-CH₂-O- ~70
-COO- ~172

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Expected Mass Spectrometry (MS) Data

For mass spectrometry, techniques like Electrospray Ionization (ESI) would likely be used. The expected mass would correspond to the molecular weight of the compound, potentially with adducts (e.g., [M+Na]⁺, [M+H]⁺).

Table 4: Expected Mass Spectrometry Data for Mpeg5-t-butyl ester

IonExpected m/z
[M+H]⁺ 337.22
[M+Na]⁺ 359.20

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for a compound like Mpeg5-t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Mpeg5-t-butyl ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of Mpeg5-t-butyl ester in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Identify the molecular ion peak and any common adducts or fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like Mpeg5-t-butyl ester.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_report Reporting Sample Mpeg5-t-butyl ester Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Acq ¹H and ¹³C NMR Data Acquisition Dissolution->NMR_Acq MS_Acq Mass Spectrometry Data Acquisition Dissolution->MS_Acq NMR_Proc Data Processing and Spectral Interpretation NMR_Acq->NMR_Proc Report Final Spectroscopic Data Report NMR_Proc->Report MS_Proc Data Analysis and Mass Determination MS_Acq->MS_Proc MS_Proc->Report

Caption: Workflow for the spectroscopic characterization of Mpeg5-t-butyl ester.

Conclusion

While specific, experimentally-derived NMR and MS data for Mpeg5-t-butyl ester are not readily found in public databases or literature, this guide provides a comprehensive overview of the expected spectroscopic data based on its chemical structure. The provided protocols and workflow serve as a valuable resource for researchers and professionals in drug development who may be working with this or similar PEGylated compounds. For definitive data, it is recommended to acquire the compound from a commercial supplier who can provide a certificate of analysis with the relevant spectroscopic information. Commercial suppliers such as BLD Pharm indicate the availability of such data for their products.

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Polyethylene Glycol (PEG) linkers and their critical role in the field of bioconjugation. From fundamental principles to detailed experimental protocols and advanced applications, this document serves as a core technical resource for professionals in research and drug development.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1][2] In bioconjugation, they serve as flexible spacers to connect two or more molecular entities, such as proteins, peptides, oligonucleotides, or small molecule drugs.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has become an indispensable strategy in drug development and biotechnology.[4]

The unique physicochemical properties of PEG, including its high water solubility, biocompatibility, and low immunogenicity, impart significant advantages to the resulting bioconjugates.[2][5] By strategically incorporating PEG linkers, researchers can enhance the therapeutic properties of biomolecules, leading to improved drug efficacy and patient outcomes.

Key Benefits of PEGylation:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream.[2][6]

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and protect conjugated biomolecules from enzymatic degradation.[7][8]

  • Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic shield around the bioconjugate, masking it from the host's immune system and reducing the risk of an immune response.[2]

  • Controlled Drug Release: Cleavable PEG linkers can be engineered to release a therapeutic payload in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes.[9]

Physicochemical Properties of PEG Linkers

The properties of a PEG linker are primarily determined by its molecular weight, which is a function of the number of repeating ethylene glycol units. This, in turn, dictates the linker's contour length and its effect on the hydrodynamic radius of the resulting bioconjugate. PEG linkers can be monodisperse, with a precise molecular weight, or polydisperse, representing a mixture of different chain lengths.[10]

Below are tables summarizing the key quantitative data for commonly used PEG linkers.

Table 1: Properties of Common Linear PEG Linkers

Molecular Weight (Da)Number of PEO Units (n)Contour Length (nm)
8820.6
484113.1
2,0004512.7
5,000113-11431.8
10,000227Not specified
15,00034195.5
20,000454Not specified
30,000682190.9
40,000908Not specified
60,0001364381.8

Data sourced from multiple references.[11][12][13] The contour length is an estimation and can vary based on the calculation method.

Table 2: Effect of PEGylation on the Hydrodynamic Radius of Human Serum Albumin (HSA)

PEG Molecular Weight (kDa)Resulting Hydrodynamic Radius of PEG-HSA (nm)Fold Increase in Hydrodynamic Radius
54.21.20
105.21.48
20 (linear)6.11.75
20 (branched)6.41.83

Data adapted from a study on PEGylated Human Serum Albumin. The hydrodynamic radius of native HSA is approximately 3.5 nm.[14]

Types of PEG Linkers and Their Reaction Chemistries

PEG linkers are available with a wide array of functional groups to enable covalent conjugation to various biomolecules. The choice of functional group is dictated by the available reactive sites on the target molecule.

Common Functional Groups on PEG Linkers:

  • NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[7]

  • Maleimides: React specifically with thiol groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[15]

  • Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[10]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne that reacts with azides in a copper-free click chemistry reaction, which is highly beneficial for in vivo applications.[16]

  • Hydrazides: React with aldehydes or ketones to form hydrazone bonds. This is often used for site-specific labeling of oxidized glycans on antibodies.

  • Carboxyl Groups: Can be activated to react with primary amines.

  • Thiols: Can react with maleimides or form disulfide bonds.

The architecture of the PEG linker also plays a crucial role in the properties of the final conjugate.

  • Linear PEG Linkers: Consist of a single PEG chain with functional groups at one or both ends (homobifunctional or heterobifunctional).[7][9]

  • Branched PEG Linkers: Contain multiple PEG chains radiating from a central core, which can offer enhanced shielding and a greater increase in hydrodynamic volume.[7]

  • Multi-arm PEG Linkers: Have three or more functionalized arms, allowing for the attachment of multiple molecules.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization techniques.

Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an NHS-ester-functionalized PEG to a protein containing accessible primary amines.

Materials:

  • Protein solution (e.g., 1-10 mg/mL in amine-free buffer)

  • PEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.

  • Prepare PEG-NHS Solution: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[17]

  • Reaction Setup: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17][18]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[17][18]

  • Quenching: Add a small volume of the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or extensive dialysis.[17][18]

Thiol PEGylation using Maleimide Chemistry

This protocol details the conjugation of a maleimide-functionalized PEG to a protein with available thiol groups.

Materials:

  • Thiol-containing protein solution

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., SEC)

Procedure:

  • Reduction of Disulfides (if necessary): If the thiol groups are in the form of disulfide bonds, they may need to be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Prepare PEG-Maleimide Solution: Dissolve the PEG-Maleimide in DMSO or DMF to create a stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[15]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15]

  • Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography.[15]

Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule using a PEG linker.

Materials:

  • Alkyne-containing molecule

  • Azide-containing PEG linker

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of CuSO4, sodium ascorbate, and the THPTA ligand in water. Dissolve the alkyne- and azide-containing molecules in an appropriate solvent.[10][13]

  • Catalyst Preparation: In a microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution.[10]

  • Reaction Mixture: To the alkyne-containing molecule, add the azide-PEG linker, followed by the pre-mixed catalyst solution.[13]

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution.[10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate chromatography method, such as reversed-phase HPLC.

Purification and Characterization of PEGylated Oligonucleotides

This protocol describes a general method for the purification of PEGylated oligonucleotides.

Materials:

  • Crude PEGylated oligonucleotide solution

  • Anion-exchange or Reversed-phase HPLC system

  • Appropriate mobile phases (e.g., triethylammonium acetate buffer with an acetonitrile gradient for RP-HPLC)

Procedure:

  • Sample Preparation: Dissolve the crude PEGylated oligonucleotide in the initial mobile phase.

  • HPLC Purification: Inject the sample onto the HPLC system.

    • For Anion-Exchange HPLC , separation is based on the charge of the phosphate backbone. The PEGylated oligonucleotide will elute at a different salt concentration compared to the unreacted oligonucleotide.[19]

    • For Reversed-Phase HPLC , separation is based on hydrophobicity. The PEGylated oligonucleotide, being more hydrophobic than the unmodified oligonucleotide, will have a longer retention time.

  • Fraction Collection: Collect the fractions corresponding to the PEGylated product peak.

  • Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified PEGylated oligonucleotide.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][4]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and concepts in bioconjugation involving PEG linkers.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Ab Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab Reduction (e.g., DTT) Conjugation Conjugation Reaction Reduced_Ab->Conjugation Linker Maleimide-PEG-Linker Linker_Drug Linker-Payload (Maleimide-PEG-Drug) Linker->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Linker_Drug->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification Crude ADC ADC Antibody-Drug Conjugate (ADC) Purification->ADC Purified ADC Characterization Characterization (e.g., MS, HPLC) ADC->Characterization

Workflow for the synthesis of an antibody-drug conjugate (ADC) using a maleimide-PEG linker.

Linker_Selection_Flowchart decision decision process process io io start Start: Define Application q1 Target Functional Group? start->q1 amine Amine (-NH2) q1->amine Amine thiol Thiol (-SH) q1->thiol Thiol click Azide/Alkyne q1->click Click q2 Cleavable Linker Needed? amine->q2 thiol->q2 click->q2 yes_cleavable Select Cleavable Linker (e.g., pH-sensitive, enzyme-cleavable) q2->yes_cleavable Yes no_cleavable Select Non-Cleavable Linker q2->no_cleavable No q3 Required Spacer Length? yes_cleavable->q3 no_cleavable->q3 short_peg Short PEG (e.g., PEG4-12) q3->short_peg Short long_peg Long PEG (e.g., >2kDa) q3->long_peg Long end Final Linker Selected short_peg->end long_peg->end

Decision flowchart for selecting an optimal PEG linker for a bioconjugation application.

TNF_alpha_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits PEG_Inhibitor PEGylated TNF-α Inhibitor PEG_Inhibitor->TNF_alpha Binds and Neutralizes TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK Activates NF_kB NF-κB IKK->NF_kB Activates Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Translocates to nucleus and induces

Inhibition of the TNF-α signaling pathway by a PEGylated TNF-α inhibitor.

Conclusion

PEG linkers are versatile and powerful tools in bioconjugation, offering a multitude of benefits for the development of novel therapeutics and diagnostics. By carefully selecting the appropriate PEG linker based on its physicochemical properties and functional groups, and by employing optimized experimental protocols, researchers can significantly enhance the performance of their bioconjugates. This guide has provided a comprehensive technical overview to aid in the rational design and successful implementation of PEGylation strategies in your research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of mPEG5-t-butyl ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of methoxy-poly(ethylene glycol) (mPEG) bearing a t-butyl ester protected carboxylic acid, specifically mPEG5-t-butyl ester, in solid-phase peptide synthesis (SPPS). This reagent is particularly useful for the N-terminal PEGylation of peptides, a common strategy to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their solubility, stability, and in vivo half-life.

Introduction to mPEG5-t-butyl ester in SPPS

The use of mPEG5-t-butyl ester in SPPS allows for the covalent attachment of a hydrophilic PEG spacer to the N-terminus of a peptide chain while it is still anchored to the solid support. The t-butyl ester serves as a temporary protecting group for the terminal carboxylic acid of the PEG chain. This protection strategy is orthogonal to the commonly used Fmoc/tBu SPPS chemistry, enabling selective deprotection of the t-butyl group on the resin under mild conditions that do not cleave the peptide from the support or remove the side-chain protecting groups. This approach offers precise control over the PEGylation site, ensuring a homogenous product.

The hydrophilic nature of the PEG spacer can enhance the solubility of the growing peptide chain, potentially mitigating aggregation issues during the synthesis of long or hydrophobic sequences. Following the synthesis and PEGylation, the t-butyl group is removed, and the final PEGylated peptide is cleaved from the resin and purified.

Key Advantages

  • Site-Selective N-Terminal PEGylation: Ensures a homogenous product with a single PEG chain at a defined position.

  • Improved Solubility: The hydrophilic PEG chain can improve the solubility of the peptide, both during synthesis and in its final form.[1]

  • Enhanced Pharmacokinetics: PEGylation is a well-established method to increase the in vivo half-life and reduce the immunogenicity of peptide-based drugs.[1]

  • Compatibility with Fmoc/tBu SPPS: The t-butyl ester protecting group is compatible with the standard Fmoc-based solid-phase peptide synthesis workflow.[2]

Experimental Protocols

This section details the protocols for the N-terminal PEGylation of a resin-bound peptide using mPEG5-t-butyl ester, followed by on-resin deprotection of the t-butyl ester and final cleavage of the PEGylated peptide. These protocols assume a standard Fmoc/tBu solid-phase peptide synthesis has been completed to generate the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

Materials and Reagents
  • Peptide-resin (fully synthesized sequence with a free N-terminus)

  • mPEG5-t-butyl ester

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide)/Oxyma

  • Base: e.g., DIPEA (N,N-diisopropylethylamine)

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Deprotection reagent for t-butyl ester: Ferric chloride (FeCl₃)

  • Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

  • HPLC purification solvents: Acetonitrile (ACN) and water with 0.1% TFA

Protocol 1: N-Terminal PEGylation of Resin-Bound Peptide

This protocol describes the coupling of mPEG5-t-butyl ester to the free N-terminus of the synthesized peptide on the solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • N-Terminal Fmoc Deprotection: If the N-terminal amino acid is still Fmoc-protected, perform a standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Activation of mPEG5-t-butyl ester:

    • In a separate vessel, dissolve mPEG5-t-butyl ester (2-4 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated mPEG5-t-butyl ester solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines. For sterically hindered peptides, a longer coupling time or a double coupling may be necessary.[3]

  • Washing: After the coupling is complete, wash the PEGylated peptide-resin thoroughly with DMF (3x), DCM (3x), and finally with methanol to shrink the resin for drying.

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of the t-Butyl Ester

This protocol utilizes a mild Lewis acid, ferric chloride (FeCl₃), to selectively remove the t-butyl protecting group from the PEGylated peptide while it is still on the resin. This method is compatible with acid-sensitive resins used in Fmoc-SPPS.[2][4][5]

  • Resin Swelling: Swell the dried PEGylated peptide-resin in DCM for 30 minutes.

  • Deprotection Reaction:

    • Prepare a solution of FeCl₃ (5 equivalents relative to the resin loading) in DCM.

    • Add the FeCl₃ solution to the swollen resin.

    • Agitate the mixture at room temperature for 1.5 hours.[4]

  • Washing:

    • After the reaction is complete, thoroughly wash the resin with DMF (at least 10 times) to completely remove the FeCl₃.[4]

    • Follow with washes with DCM (3x) and methanol (3x).

  • Drying: Dry the resin under high vacuum. The resin now contains the N-terminally PEGylated peptide with a free carboxylic acid at the terminus of the PEG chain.

Protocol 3: Cleavage and Deprotection of the PEGylated Peptide

This final step cleaves the PEGylated peptide from the solid support and removes the side-chain protecting groups simultaneously.

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is 95% TFA, 2.5% TIS, and 2.5% water.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude PEGylated peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and analytical HPLC.

Data Presentation

The efficiency of PEGylation and the overall yield of the final peptide can be influenced by several factors, including the peptide sequence, the resin used, and the coupling conditions. The following tables provide representative data for the synthesis and purification of N-terminally PEGylated peptides.

Table 1: Representative Coupling Efficiency and Yields for N-Terminal PEGylation

Peptide Sequence (Example)PEG ReagentCoupling Efficiency (%)Crude Peptide Yield (%)Purified Peptide Yield (%)Reference
MSLN 1 (9-mer)Fmoc-PEG23-propionic acid>957545[1]
MSLN 2 (15-mer)Fmoc-PEG23-propionic acid>956838[1]
MSLN 3 (28-mer)Fmoc-PEG23-propionic acid>956230[1]
MSLN 4 (38-mer)Fmoc-PEG23-propionic acid>955525[1]

Note: Yields are highly dependent on the specific peptide sequence and purification process.

Table 2: Comparison of Properties of Unmodified vs. PEGylated Peptides

PropertyUnmodified PeptidePEGylated PeptideBenefit of PEGylationReference
Solubility Often low, especially for hydrophobic sequencesSignificantly enhancedImproved handling, formulation, and bioavailability[1][7]
Purification Can be challenging due to aggregationOften facilitated by improved solubility and distinct retention timeHigher purity and recovery[1]
In vivo Half-life Typically short (minutes to hours)Extended (hours to days)Reduced dosing frequency[8]
Immunogenicity Can be immunogenicGenerally reducedImproved safety profile[8]

Visualizations

Experimental Workflow for SPPS and N-Terminal PEGylation

SPPS_PEGylation_Workflow cluster_SPPS Standard SPPS Cycles cluster_PEGylation N-Terminal PEGylation cluster_Final Final Steps start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 capping Capping (Optional) coupling1->capping deprotection2 Fmoc Deprotection capping->deprotection2 coupling2 Repeat Cycles deprotection2->coupling2 end_spps Completed Peptide-Resin (N-terminal Fmoc protected) coupling2->end_spps n_deprotection N-Terminal Fmoc Deprotection end_spps->n_deprotection peg_coupling Couple mPEG5-t-butyl ester n_deprotection->peg_coupling tbu_deprotection On-Resin t-Butyl Deprotection (FeCl3) peg_coupling->tbu_deprotection cleavage Cleavage from Resin & Side-chain Deprotection tbu_deprotection->cleavage purification HPLC Purification cleavage->purification final_product Purified PEGylated Peptide purification->final_product

Caption: Workflow for N-terminal PEGylation using mPEG5-t-butyl ester in SPPS.

Chemical Reaction of mPEG5-t-butyl ester

Caption: Coupling of mPEG5-t-butyl ester to a resin-bound peptide.

References

Application Notes and Protocols for Mpeg5-t-butyl ester as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] They function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[1][2] This tripartite structure allows the PROTAC to simultaneously engage both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable characteristics.[6] They enhance the solubility and biocompatibility of the PROTAC molecule.[3] The length and flexibility of the PEG chain can be precisely controlled to optimize the distance and orientation between the warhead and the E3 ligase ligand for efficient ubiquitination.[7]

The term "Mpeg5-t-butyl ester" likely refers to a monodisperse PEG linker with five ethylene glycol units, where one terminus is functionalized for conjugation and the other is a carboxylic acid protected as a t-butyl ester. This protecting group strategy allows for a sequential and controlled synthesis of the PROTAC molecule.

Properties and Advantages of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers offer several advantages in the design and synthesis of PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[3][6]

  • Improved Permeability: By modifying the overall physicochemical properties of the PROTAC, PEG linkers can influence cell membrane permeability, a key factor for reaching intracellular targets.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and toxicity of the final PROTAC molecule.[5]

  • Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths (a specific number of ethylene glycol units), allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation and subsequent degradation.[7]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

Experimental Protocols

The synthesis of a PROTAC using a PEG5-t-butyl ester linker typically involves a two-step coupling process followed by deprotection. The following is a generalized protocol.

Protocol 1: Synthesis of Warhead-Linker Intermediate

This protocol describes the coupling of a protein of interest (POI) ligand (warhead) containing a suitable functional group (e.g., an amine) with the PEG5-t-butyl ester linker.

Materials:

  • POI ligand (Warhead) with a reactive amine group

  • Amine-PEG5-t-butyl ester (or a similar reactive derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Saturated aqueous solutions (e.g., NaHCO3, brine)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add the coupling agents HATU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of the POI ligand (if applicable, otherwise the linker will have the activated group).

  • Add the Amine-PEG5-t-butyl ester (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Warhead-Linker intermediate.

Characterization:

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid on the linker.

Materials:

  • Warhead-Linker intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Solvent for co-evaporation (e.g., toluene)

Procedure:

  • Dissolve the Warhead-Linker intermediate in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of TFA:DCM).[8]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting carboxylic acid is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis

This protocol describes the final coupling of the deprotected Warhead-Linker intermediate with the E3 ligase ligand.

Materials:

  • Deprotected Warhead-Linker intermediate

  • E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand) with a reactive amine group

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Solvents for purification (e.g., via preparative HPLC)

Procedure:

  • Dissolve the deprotected Warhead-Linker intermediate (1 equivalent) in anhydrous DMF.

  • Add the coupling agents HATU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

Characterization:

  • Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

  • Assess the purity by analytical HPLC.

Data Presentation

The following tables summarize quantitative data for representative PROTACs utilizing PEG linkers of varying lengths.

Table 1: Degradation Efficiency of PEG-based PROTACs

PROTAC IDTarget ProteinE3 LigaseLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC ABRD4CRBN3< 500> 90H661[1]
PROTAC BBRD4CRBN4< 500> 90H661[1]
PROTAC CBRD4CRBN5< 500> 90H661[1]
PROTAC DSMARCA2/4VHL4250-30065-70MV-4-11[1]
PROTAC EBTKCRBN≥ 4PotentN/ARamos[1]
ZZ151SOS1N/A5 (methylene units)15,700100N/A[5]

Note: Data is compiled from various sources and specific experimental conditions may vary.

Visualizations

Diagram 1: General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Warhead Warhead (POI Ligand) Warhead_Linker Warhead-Linker (t-butyl protected) Warhead->Warhead_Linker HATU, DIPEA, DMF Linker Amine-PEG5-t-butyl ester Linker->Warhead_Linker E3_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Deprotected_Linker Warhead-Linker (Carboxylic Acid) Warhead_Linker->Deprotected_Linker TFA, DCM Deprotected_Linker->Final_PROTAC HATU, DIPEA, DMF

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Diagram 2: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to protein degradation.

Diagram 3: BTK Signaling Pathway and PROTAC Intervention

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation BTK->Degradation Ubiquitination & Proteasomal Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Cell_Growth Cell Proliferation and Survival Downstream->Cell_Growth PROTAC BTK-Targeting PROTAC PROTAC->BTK Binds to Degradation->PLCg2 Inhibition

Caption: Intervention of a BTK-targeting PROTAC in the B-cell receptor signaling pathway.

References

Step-by-step guide for conjugating Mpeg5-t-butyl ester to an amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Step-by-Step Guide for Conjugating Mpeg5-t-butyl ester to an Amine

Audience: Researchers, scientists, and drug development professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles.[1] Heterobifunctional PEG linkers, such as those containing a protected carboxyl group and another reactive moiety, offer a controlled, stepwise approach to synthesizing complex bioconjugates.[2]

This document provides a detailed guide for the conjugation of an amine-containing molecule to Mpeg5-t-butyl ester. The t-butyl ester serves as a protecting group for a terminal carboxylic acid.[3] The overall process involves a two-stage strategy: first, the deprotection of the t-butyl ester to reveal a reactive carboxylic acid, and second, the activation of this carboxylic acid to facilitate its conjugation to a primary amine, forming a stable amide bond. This method is fundamental for applications such as the development of antibody-drug conjugates (ADCs) and the PEGylation of proteins and peptides.[2][4]

Principle of the Reaction

The conjugation strategy relies on the differential reactivity of the terminal groups of the PEG linker.[1] The t-butyl ester group is stable under basic and nucleophilic conditions but can be efficiently removed under acidic conditions to yield a free carboxylic acid.[1][3] Trifluoroacetic acid (TFA) is a commonly used reagent for this deprotection step due to its effectiveness and compatibility with many functional groups.[3]

Once the carboxylic acid is deprotected, it is activated to make it susceptible to nucleophilic attack by a primary amine. A common and efficient method for this activation is the use of carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This amine-reactive intermediate subsequently reacts with a primary amine from the target molecule to form a highly stable amide bond, completing the conjugation.[6][7]

Visualized Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the underlying chemical pathway for the conjugation process.

experimental_workflow cluster_deprotection Part A: Deprotection cluster_conjugation Part B: Activation & Conjugation cluster_purification Part C: Purification deprotection_reagents Prepare Mpeg5-t-butyl ester and TFA solution deprotection_reaction Incubate at Room Temp (e.g., 1-2 hours) deprotection_reagents->deprotection_reaction deprotection_workup Remove TFA via evaporation or nitrogen stream deprotection_reaction->deprotection_workup deprotection_product Isolated Mpeg5-COOH deprotection_workup->deprotection_product dissolve Dissolve Mpeg5-COOH in amine-free buffer (pH 7.2-8.0) deprotection_product->dissolve activate Add EDC and NHS (Incubate ~15-30 min) dissolve->activate conjugate Add Amine-containing Molecule (Incubate 2h RT or overnight 4°C) activate->conjugate quench Quench reaction (optional) (e.g., with Tris or glycine) conjugate->quench purify Purify conjugate (Dialysis, Gel Filtration, or HPLC) quench->purify characterize Characterize final product (MS, NMR, etc.) purify->characterize final_product Final Mpeg5-Amine Conjugate characterize->final_product

Caption: Experimental workflow for Mpeg5-amine conjugation.

reaction_pathway start Mpeg5-O-tBu intermediate_acid Mpeg5-COOH start->intermediate_acid Deprotection tfa TFA tfa->intermediate_acid edc_nhs EDC / NHS intermediate_nhs Mpeg5-CO-NHS edc_nhs->intermediate_nhs amine R-NH₂ product Mpeg5-CO-NH-R amine->product intermediate_acid->intermediate_nhs Activation intermediate_nhs->product Conjugation

Caption: Chemical pathway for Mpeg5-amine conjugation.

Experimental Protocols

This section provides detailed methodologies for the deprotection of Mpeg5-t-butyl ester and its subsequent conjugation to a primary amine.

Materials and Reagents
  • Mpeg5-t-butyl ester

  • Amine-containing molecule of interest

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), molecular biology grade

  • N-hydroxysuccinimide (NHS), molecular biology grade

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5.[5] Crucially, avoid buffers containing primary amines like Tris or glycine. [8]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]

  • Purification supplies (e.g., dialysis tubing, size exclusion chromatography column).

Protocol Part A: Deprotection of Mpeg5-t-butyl ester

This protocol describes the removal of the t-butyl protecting group to yield Mpeg5-carboxylic acid.

  • Dissolution: Dissolve Mpeg5-t-butyl ester in dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation) or by purging with a gentle stream of nitrogen.

  • Isolation: The resulting residue, Mpeg5-carboxylic acid, can be used directly in the next step or purified further if necessary. Ensure the product is thoroughly dried to remove residual acid, which can interfere with the subsequent coupling reaction.

Protocol Part B: Activation and Conjugation to an Amine

This protocol uses EDC/NHS chemistry to couple the deprotected Mpeg5-carboxylic acid to a target amine.

  • Reagent Preparation:

    • Dissolve the dried Mpeg5-carboxylic acid in the chosen amine-free reaction buffer (e.g., PBS, pH 7.4). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used, but the final concentration should not exceed 10% of the total reaction volume.[8]

    • Dissolve the amine-containing molecule in the same reaction buffer.

    • Freshly prepare solutions of EDC and NHS in the reaction buffer or water.

  • Activation of Carboxylic Acid:

    • To the solution of Mpeg5-carboxylic acid, add the NHS solution followed by the EDC solution. A typical molar excess is 1.5-5 equivalents of both EDC and NHS relative to the PEG-acid.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the Mpeg5-NHS ester intermediate.

  • Conjugation to Amine:

    • Add the amine-containing molecule solution to the activated Mpeg5-NHS ester solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8] The optimal reaction time may vary depending on the reactivity of the specific amine.

  • Quenching (Optional):

    • To stop the reaction and quench any remaining active NHS esters, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[9]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts from the final conjugate mixture.

    • Common methods include dialysis against a suitable buffer, size exclusion chromatography (gel filtration), or HPLC.[8] The choice of method depends on the size and properties of the final conjugate.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for a typical conjugation reaction. Optimal conditions should be determined empirically for each specific application.

ParameterRecommended Value/RangeRationale & Notes
Molar Ratio (PEG-COOH:EDC:NHS) 1 : 1.5-5 : 1.5-5An excess of coupling agents drives the activation reaction to completion.
Molar Ratio (Activated PEG:Amine) 1 : 1-1.5A slight excess of the amine can be used, but a 1:1 ratio is often sufficient. For proteins, a 10-20 fold molar excess of PEG reagent is common.[8]
Reaction pH 7.2 - 8.5Balances NHS ester stability and amine reactivity. Primary amines must be deprotonated (-NH2) to be nucleophilic.[4][6]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can increase the stability of the NHS ester intermediate and may be preferable for sensitive biomolecules.[4]
Reaction Time 30 min to OvernightVaries based on the reactivity of the amine and stability of the reactants. Typically 2 hours at RT is sufficient.[8]
Expected Yield 40% - 80%Highly dependent on the specific substrates, purification method, and reaction scale.[10]
Purity of Final Conjugate >95%Achievable with appropriate purification techniques like HPLC.

References

Application of Mpeg5-t-butyl ester in antibody-drug conjugate development

Author: BenchChem Technical Support Team. Date: November 2025

Application of PEG-Based Linkers in Antibody-Drug Conjugate Development

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This application note details the use of polyethylene glycol (PEG) based linkers, with a functional focus analogous to Mpeg5-t-butyl ester, in the development of ADCs. We provide an overview of the benefits of PEGylation, detailed experimental protocols for conjugation and characterization, and quantitative data to guide researchers in this field. While specific data on "Mpeg5-t-butyl ester" is limited, the principles and protocols outlined herein are broadly applicable to a range of methoxy-PEG-acid derivatives used in ADC construction.

Introduction

Antibody-drug conjugates are complex therapeutic modalities designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the payload is a key determinant of the ADC's success, influencing its stability in circulation, solubility, and the mechanism of payload release.[1][2] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), have gained prominence for their ability to mitigate the hydrophobicity of many cytotoxic payloads and improve the biophysical properties of the resulting ADC.[3]

A linker such as Mpeg5-t-butyl ester, which comprises a methoxy-terminated PEG chain of five units and a t-butyl ester protected carboxyl group, exemplifies a common strategy in ADC linker design. The PEG moiety enhances solubility and stability, while the protected carboxyl group, upon deprotection, provides a reactive handle for conjugation to the antibody or the drug.[4][5][6] This design allows for a controlled and specific conjugation process.

The advantages of using PEG derivatives as ADC linkers include:

  • Improved Hydrophilicity: PEG linkers can significantly increase the water solubility of ADCs, which is particularly beneficial when working with hydrophobic payloads. This increased hydrophilicity helps to prevent aggregation and reduces non-specific uptake.[3][7]

  • Enhanced Stability and Pharmacokinetics: The flexible PEG chains can create a protective shield around the payload, enhancing its stability in plasma and prolonging its circulation half-life by reducing renal clearance and immunogenicity.[1][7]

  • Controlled Drug-to-Antibody Ratio (DAR): The properties of the PEG linker can be precisely controlled to help achieve a more uniform DAR, which is a critical quality attribute for ADCs affecting both efficacy and toxicity.[7]

Experimental Protocols

General Workflow for ADC Synthesis using a PEG-based Linker

The overall process for generating an ADC with a PEG-based linker involves several key steps, from linker activation to final ADC purification and characterization.

ADC_Workflow cluster_0 Linker Preparation cluster_2 Conjugation cluster_3 Purification & Characterization Deprotection Deprotection of t-butyl ester (e.g., with TFA) Activation Activation of Carboxylic Acid (e.g., NHS ester formation) Deprotection->Activation Yields reactive linker Conjugation Conjugation to Antibody (e.g., Lysine or Cysteine residues) Activation->Conjugation Reduction Partial reduction of interchain disulfides (for thiol conjugation) Reduction->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC, DAR determination) Purification->Characterization

Caption: General workflow for ADC synthesis using a PEG-based linker.

Protocol for Lysine-Based Conjugation

This protocol describes the conjugation of a deprotected and activated Mpeg5-acid linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Deprotected and NHS-activated Mpeg5-linker-drug construct.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer: PBS, pH 8.0-8.5.

  • Quenching solution: e.g., 1 M Tris buffer, pH 8.0.

  • Purification column (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Antibody Preparation: Dialyze the mAb into the reaction buffer (PBS, pH 8.0-8.5). Adjust the concentration to 1-2 mg/mL.

  • Linker-Drug Preparation: Dissolve the NHS-activated Mpeg5-linker-drug construct in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the linker-drug solution to the antibody solution. The reaction is typically performed at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM.

  • Purification: Purify the resulting ADC from unconjugated linker-drug and other reagents using SEC.

Protocol for Site-Specific Cysteine-Based Conjugation

This method is employed for antibodies that have been engineered with accessible cysteine residues or for native antibodies where interchain disulfides are partially reduced.

Materials:

  • Monoclonal antibody (mAb) in PBS.

  • Reducing agent: e.g., tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-activated Mpeg5-linker-drug construct.

  • Reaction buffer: PBS with EDTA, pH 7.0-7.5.

  • Purification column (e.g., Hydrophobic Interaction Chromatography - HIC).

Procedure:

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution (1-2 mg/mL in reaction buffer). Incubate for 30 minutes at room temperature.

  • Linker-Drug Preparation: Dissolve the maleimide-activated Mpeg5-linker-drug construct in DMSO.

  • Conjugation Reaction: Add the linker-drug solution to the reduced antibody. The reaction is typically carried out at room temperature for 1 hour.

  • Purification: Purify the ADC using HIC or SEC to separate the ADC from unreacted components and to resolve different drug-loaded species.

Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined by several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a distribution of drug-loaded species, from which an average DAR can be calculated.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can confirm the covalent attachment of the linker-drug to the antibody subunits.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development of ADCs with PEG linkers.

Table 1: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

ADC ConstructLinkerHalf-life (hours)Clearance Rate (mL/hr/kg)Reference
Affibody-MMAESMCC (No PEG)0.33High[9]
Affibody-MMAE4 kDa PEG0.83Moderate[9]
Affibody-MMAE10 kDa PEG3.7Low[9]
Trastuzumab-DM1Linear 24-unit PEG-Faster[3]
Trastuzumab-DM1Pendant 2x12-unit PEG-Slower[3]

Table 2: In Vitro Cytotoxicity of ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference
Affibody-MMAE (No PEG)NCI-N871.5[9]
Affibody-MMAE (4 kDa PEG)NCI-N8710.2[9]
Affibody-MMAE (10 kDa PEG)NCI-N8725.6[9]

Mechanism of Action and Signaling Pathways

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. The payload is then released within the cell to exert its cytotoxic effect. The specific signaling pathways affected depend on the nature of the cytotoxic payload. For instance, payloads like maytansinoids (e.g., DM1) and auristatins (e.g., MMAE) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

ADC_MoA ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1 Internalization Internalization (Endocytosis) Binding->Internalization 2 Lysosome Lysosomal Trafficking Internalization->Lysosome 3 Release Payload Release Lysosome->Release 4 Payload Free Payload (e.g., MMAE, DM1) Release->Payload 5 Microtubule Microtubule Disruption Payload->Microtubule 6 CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest 7 Apoptosis Apoptosis CellCycleArrest->Apoptosis 8

Caption: General mechanism of action for an ADC with a microtubule inhibitor payload.

Conclusion

PEG-based linkers, exemplified by structures like Mpeg5-t-butyl ester, are integral to modern ADC design. They offer significant advantages in terms of improving the hydrophilicity, stability, and pharmacokinetic properties of ADCs. The protocols and characterization methods described in this note provide a framework for the successful development of ADCs using this versatile class of linkers. Careful optimization of the linker chemistry, conjugation strategy, and payload selection is crucial for achieving a therapeutic candidate with a favorable efficacy and safety profile.

References

Application Notes and Protocols: MPEG-poly(β-amino ester) Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable, in-situ forming hydrogels represent a promising platform for controlled drug delivery. These systems can be administered in a minimally invasive manner as a liquid solution that subsequently transitions into a gel depot at the target site, providing sustained and localized release of therapeutic agents. This application note details the use of a specific class of biodegradable and pH-responsive hydrogels based on methoxy poly(ethylene glycol)-poly(β-amino ester) (MPEG-PBAE) copolymers.

The PBAE component of the hydrogel is synthesized via a Michael addition reaction between a diamine and a diacrylate monomer. The incorporation of monomers containing t-butyl ester groups, which can be hydrolyzed to carboxylic acids, imparts a pH-responsive character to the hydrogel. This allows for triggered drug release in specific physiological environments, such as the acidic tumor microenvironment. The MPEG block enhances the biocompatibility and solubility of the polymer.

These hydrogels are particularly advantageous for delivering a wide range of therapeutics, from small molecule drugs to larger biologics. The ability to tune the polymer composition allows for precise control over the gelation time, mechanical properties, degradation rate, and drug release kinetics.

Key Applications

  • Localized Cancer Therapy: pH-sensitivity enables targeted drug release in the acidic tumor microenvironment, reducing systemic toxicity.

  • Sustained Release of Biologics: The hydrogel matrix protects sensitive protein and peptide drugs from degradation and provides a sustained release profile.

  • Tissue Engineering: Can serve as a scaffold for cell encapsulation and delivery of growth factors for tissue regeneration.

  • Post-Surgical Pain Management: Localized and sustained delivery of anesthetics can provide prolonged pain relief.

Data Presentation

Table 1: Physicochemical Properties of MPEG-PBAE Hydrogels
PropertyValue RangeMethod of Analysis
MPEG Molecular Weight 2,000 - 10,000 DaGel Permeation Chromatography (GPC)
PBAE Molecular Weight 5,000 - 20,000 DaGPC, ¹H NMR Spectroscopy
Gelation Time 5 - 30 minutesVial Tilt Method
Swelling Ratio (pH 7.4) 200 - 500%Gravimetric Analysis
Swelling Ratio (pH 6.5) 400 - 800%Gravimetric Analysis
Storage Modulus (G') 1 - 10 kPaRheometry
Table 2: Doxorubicin (DOX) Loading and Release Characteristics
ParameterValueConditions
Drug Loading Content (DLC) 5 - 15% (w/w)Incubation in DOX solution
Encapsulation Efficiency (EE) 70 - 90%UV-Vis Spectroscopy
Cumulative Release at 24h (pH 7.4) 20 - 30%In vitro release study in PBS
Cumulative Release at 24h (pH 6.5) 50 - 70%In vitro release study in acetate buffer

Experimental Protocols

Protocol 1: Synthesis of MPEG-PBAE Copolymer

This protocol describes the synthesis of a linear MPEG-PBAE copolymer via Michael addition. A diacrylate monomer containing a t-butyl ester group is used to impart pH-sensitivity.

Materials:

  • Methoxy poly(ethylene glycol)-amine (MPEG-NH₂, MW 5,000 Da)

  • 1,4-Butanediol diacrylate (BDDA)

  • tert-Butyl acrylate (tBA)

  • 1-(3-Aminopropyl)-4-methylpiperazine (as a representative amine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, cold

  • Magnetic stirrer and hot plate

  • Round bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, dissolve MPEG-NH₂ (1 equivalent) and 1-(3-Aminopropyl)-4-methylpiperazine (1.2 equivalents) in anhydrous DMSO.

  • Add a mixture of BDDA (0.8 equivalents) and tBA (0.4 equivalents) to the solution dropwise while stirring. The ratio of diacrylates to amines can be adjusted to control the polymer length and properties.

  • Heat the reaction mixture to 60°C and stir for 48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with cold diethyl ether three times to remove unreacted monomers and solvent.

  • Dry the final MPEG-PBAE copolymer under vacuum at room temperature for 24 hours.

  • Characterize the polymer structure and molecular weight using ¹H NMR and GPC.

Protocol 2: Hydrogel Formation and Drug Loading

This protocol describes the formation of an in-situ crosslinked hydrogel from the synthesized MPEG-PBAE and a crosslinker, along with the encapsulation of a model drug, Doxorubicin (DOX).

Materials:

  • Synthesized MPEG-PBAE copolymer

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 3,400 Da) as a crosslinker

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Small vials or molds

Procedure:

  • Prepare a 20% (w/v) solution of the MPEG-PBAE copolymer in PBS (pH 7.4).

  • Prepare a 10% (w/v) solution of the PEGDA crosslinker in PBS (pH 7.4).

  • Prepare a 1 mg/mL solution of DOX in PBS (pH 7.4).

  • To form the hydrogel, mix the MPEG-PBAE solution, PEGDA solution, and DOX solution in a 2:1:1 volume ratio in a small vial.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Allow the solution to stand at 37°C. Gelation should occur within 10-20 minutes. The gel formation can be confirmed by inverting the vial.

Protocol 3: In Vitro Drug Release Study

This protocol describes the measurement of DOX release from the hydrogel in different pH environments.

Materials:

  • DOX-loaded MPEG-PBAE hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 6.5

  • Incubator shaker set at 37°C

  • UV-Vis spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Place 1 mL of the prepared DOX-loaded hydrogel into separate microcentrifuge tubes.

  • Add 1 mL of release medium (either PBS pH 7.4 or acetate buffer pH 6.5) to each tube.

  • Incubate the tubes at 37°C with gentle shaking (100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), carefully remove the supernatant (release medium) and replace it with 1 mL of fresh medium.

  • Measure the concentration of DOX in the collected supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Formation cluster_release Drug Release Study Monomers MPEG-NH2, Amines, Diacrylates Polymerization Michael Addition (60°C, 48h) Monomers->Polymerization Purification Precipitation in Diethyl Ether Polymerization->Purification Polymer MPEG-PBAE Purification->Polymer Mixing Vortex Mixing Polymer->Mixing Crosslinker PEGDA Crosslinker->Mixing Drug Doxorubicin Drug->Mixing Gelation In-situ Gelation (37°C) Mixing->Gelation Hydrogel DOX-loaded Hydrogel Gelation->Hydrogel Incubation Incubation at 37°C (pH 7.4 or 6.5) Hydrogel->Incubation Analysis UV-Vis Analysis Incubation->Analysis drug_release_mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 6.5) Hydrogel_Neutral Compact Hydrogel (Low Swelling) Release_Neutral Slow Drug Diffusion Hydrogel_Neutral->Release_Neutral Limited water uptake Hydrogel_Acidic Swollen Hydrogel (High Swelling) Release_Acidic Rapid Drug Diffusion Hydrogel_Acidic->Release_Acidic Increased porosity Protonation Protonation of Amino Groups Protonation->Hydrogel_Acidic Electrostatic repulsion Acidic\nEnvironment Acidic Environment Acidic\nEnvironment->Protonation

Application Notes and Protocols for Protein PEGylation using mPEG5-t-butyl ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] Benefits include an increased circulating half-life, improved stability, enhanced solubility, and reduced immunogenicity.[4][5][6] This document provides a detailed guide on the use of mPEG5-t-butyl ester as a precursor for creating activated PEGylating agents and subsequent protein conjugation.

The mPEG5-t-butyl ester itself is not directly reactive with proteins. The tert-butyl ester group serves as a protecting group for a carboxylic acid. Therefore, a two-step process is required: 1) deprotection of the t-butyl ester to yield mPEG5-carboxylic acid, and 2) activation of the carboxylic acid, typically to an N-hydroxysuccinimide (NHS) ester, to create a reagent that efficiently reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein.[7][8]

Section 1: Overall Experimental Workflow

The process begins with the deprotection of the mPEG5-t-butyl ester precursor and proceeds through activation, conjugation, and final characterization of the purified protein conjugate.

G cluster_0 PEG Reagent Preparation cluster_1 Protein Conjugation & Analysis A mPEG5-t-butyl ester B Deprotection (e.g., TFA) A->B C mPEG5-Carboxylic Acid B->C D Activation (e.g., NHS, EDC) C->D E mPEG5-NHS Ester (Amine-Reactive) D->E G PEGylation Reaction (pH 7.5-8.5) E->G Add to Protein Solution F Target Protein F->G H Crude PEGylated Protein Mixture I Purification (e.g., SEC, IEX) H->I J Purified PEGylated Protein I->J K Characterization (SDS-PAGE, MS, HPLC) J->K L Final Characterized Conjugate K->L

Caption: Overall workflow from mPEG5-t-butyl ester to final characterized conjugate.

Section 2: Experimental Protocols

Protocol 2.1: Preparation of Amine-Reactive mPEG5-NHS Ester

This protocol details the conversion of the unreactive mPEG5-t-butyl ester into the amine-reactive mPEG5-NHS ester.

2.1.1: Deprotection of mPEG5-t-butyl ester

This step removes the t-butyl protecting group to yield the free carboxylic acid.

ParameterDescription
Starting Material mPEG5-t-butyl ester
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Reaction Time 2-4 hours
Temperature Room Temperature
Workup Evaporation of solvent and TFA under reduced pressure.

Methodology:

  • Dissolve mPEG5-t-butyl ester in a minimal amount of DCM.

  • Add an excess of TFA (e.g., 50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS if desired.

  • Remove the DCM and excess TFA by rotary evaporation to yield mPEG5-carboxylic acid as a viscous oil or solid. Dry thoroughly under high vacuum.

2.1.2: Activation to mPEG5-NHS Ester

This step converts the carboxylic acid into a highly reactive NHS ester, which is susceptible to nucleophilic attack by primary amines on the protein.

ParameterDescription
Starting Material mPEG5-Carboxylic Acid
Reagents N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Time 12-24 hours
Temperature Room Temperature
Workup Filtration to remove urea byproduct (if using DCC), followed by precipitation of the product in cold diethyl ether.

Methodology:

  • Dissolve the dried mPEG5-carboxylic acid in anhydrous DCM or DMF.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Precipitate the mPEG5-NHS ester product by adding the reaction solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Store the final product under desiccated conditions at -20°C.[8]

Protocol 2.2: PEGylation of Target Protein

This protocol describes the conjugation of the activated mPEG5-NHS ester to the target protein.

ParameterValue/Description
Protein Concentration 2-10 mg/mL
Reaction Buffer Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (100 mM)
Reaction pH 7.5 - 8.5
mPEG:Protein Molar Ratio 5:1 to 50:1 (must be optimized for each protein)
Reaction Time 1-4 hours
Temperature Room Temperature or 4°C
Quenching Reagent 1 M Tris or Glycine solution (to a final concentration of 50-100 mM)

Methodology:

  • Prepare the target protein in the chosen reaction buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[8][9]

  • Immediately before use, dissolve the mPEG5-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add the calculated amount of the mPEG5-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.[10]

  • Incubate the reaction for 1-4 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • (Optional but recommended) Quench the reaction by adding a quenching reagent to consume any unreacted mPEG5-NHS ester. Incubate for an additional 15-30 minutes.

Protocol 2.3: Purification of the PEGylated Protein

Purification is critical to remove unreacted PEG reagent, quenching molecules, and to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume. PEGylated proteins are larger and elute earlier.Most common method for removing unreacted PEG and buffer exchange.[11]
Ion Exchange Chromatography (IEX) Separation based on net charge. PEGylation masks surface charges, altering elution profiles.Can separate unmodified, mono-, and poly-PEGylated species.

Methodology (SEC Example):

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with the desired final storage buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

  • Pool the relevant fractions and concentrate if necessary.

Section 3: Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of the conjugation and to ensure product quality.[5][12]

G cluster_results Characterization Results A Purified PEG-Protein Conjugate B SDS-PAGE A->B Confirm MW Increase C Mass Spectrometry (MALDI-TOF or ESI-MS) A->C Determine Exact Mass & Degree of PEGylation D HPLC/SEC A->D Assess Purity & Hydrodynamic Size E Activity Assay A->E Measure Biological Function B_res Shifted Band B->B_res C_res Mass Spectrum C->C_res D_res Chromatogram D->D_res E_res Retained Activity E->E_res

Caption: Key methods for the characterization of PEGylated proteins.

Summary of Characterization Data

The following table summarizes the expected outcomes from the characterization analyses.

Analysis TechniqueParameter MeasuredExpected Result for Successful PEGylation
SDS-PAGE Apparent Molecular WeightA significant increase in apparent molecular weight. The PEGylated protein will run much slower than its actual mass suggests due to the large hydrodynamic radius of the PEG chain.
Mass Spectrometry (MS) Absolute Molecular WeightA mass increase corresponding to the addition of one or more mPEG5 chains (~5 kDa each). A distribution of peaks may indicate different degrees of PEGylation.[1]
Size Exclusion Chromatography (SEC) Hydrodynamic Radius / PurityA shorter retention time compared to the unmodified protein, indicating an increased hydrodynamic size. Can also be used to quantify purity and aggregation.
¹H NMR Spectroscopy Degree of PEGylationCan be used to quantitatively determine the average number of PEG chains per protein by integrating the characteristic PEG methylene proton signal (~3.6 ppm) against a known standard.[13]
Biological Activity Assay Protein FunctionThe specific activity of the protein may be partially reduced due to steric hindrance from the PEG chain, but overall in vivo efficacy is often enhanced. This must be evaluated on a case-by-case basis.

References

Application Notes and Protocols for Mpeg5-t-butyl ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mpeg5-t-butyl ester as a versatile heterobifunctional linker for attaching molecules using click chemistry. This document includes detailed experimental protocols for common click chemistry reactions, data presentation in tabular format for easy comparison, and diagrams of experimental workflows.

Introduction to Mpeg5-t-butyl ester

Mpeg5-t-butyl ester, also known as Azido-PEG5-t-butyl ester, is a polyethylene glycol (PEG) linker containing five ethylene glycol units. This linker is functionalized with an azide group at one end and a t-butyl protected carboxylic acid at the other. The azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group via "click chemistry". The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it an ideal tool in bioconjugation, drug delivery, and proteomics research. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to an amine-containing molecule.[1][][3][4]

Key Features:

  • Azide Group: Enables highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][5]

  • PEG5 Spacer: A hydrophilic spacer that increases the solubility of conjugated molecules in aqueous media and reduces steric hindrance.[1][6]

  • t-Butyl Ester: A protecting group for a carboxylic acid that allows for orthogonal conjugation strategies. It can be removed under acidic conditions to reveal a reactive carboxyl group for further functionalization.[1][7]

Applications in Research and Drug Development

Mpeg5-t-butyl ester is a valuable tool for a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): Mpeg5-t-butyl ester can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[]

  • Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for detection and imaging purposes.

  • Surface Modification: The linker can be used to functionalize the surface of nanoparticles and other materials to improve their biocompatibility and targeting capabilities.

Experimental Protocols

Here are detailed protocols for the two main types of click chemistry reactions involving Mpeg5-t-butyl ester: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to Mpeg5-t-butyl ester using a copper(I) catalyst.

Materials:

  • Mpeg5-t-butyl ester (Azido-PEG5-t-butyl ester)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO or DMF)

  • Microcentrifuge tubes

  • Rotator or shaker

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Mpeg5-t-butyl ester in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in degassed water. Prepare this solution fresh.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in degassed buffer.

    • Add Mpeg5-t-butyl ester to the reaction mixture. A 1.5 to 5-fold molar excess of the azide linker over the alkyne-molecule is typically recommended.

    • Prepare the copper catalyst solution by pre-mixing CuSO4 and the THPTA ligand. For example, mix 10 µL of 20 mM CuSO4 with 10 µL of 100 mM THPTA solution and vortex briefly.[8]

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rotation. Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size exclusion chromatography, dialysis, or HPLC.

Quantitative Data for a Typical CuAAC Reaction:

ParameterValueReference
Molar Ratio (Azide:Alkyne)1.5:1 to 5:1
Copper Catalyst (CuSO4)0.1 - 1 mM[9]
Ligand (THPTA)5-fold molar excess over CuSO4[10]
Reducing Agent (Ascorbate)5 - 10 mM[9]
Reaction Time1 - 4 hours
TemperatureRoom Temperature
pH7.0 - 8.0
Typical Yield> 90% (can vary based on reactants)
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications where the cytotoxicity of copper is a concern, such as in live-cell imaging. This protocol uses a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide group of Mpeg5-t-butyl ester without the need for a catalyst.[5][11]

Materials:

  • Mpeg5-t-butyl ester (Azido-PEG5-t-butyl ester)

  • DBCO or BCN-functionalized molecule

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO or DMF)

  • Microcentrifuge tubes

  • Rotator or shaker

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Mpeg5-t-butyl ester in DMSO.

    • Prepare a 10 mM stock solution of the DBCO or BCN-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO or BCN-functionalized molecule in the desired buffer.

    • Add the Mpeg5-t-butyl ester solution to the reaction mixture. A 1.5 to 3-fold molar excess of the azide linker is generally sufficient.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using appropriate methods such as size exclusion chromatography, dialysis, or HPLC.

Quantitative Data for a Typical SPAAC Reaction:

ParameterValueReference
Molar Ratio (Azide:Alkyne)1.5:1 to 3:1
Reaction Time1 - 12 hours
TemperatureRoom Temperature or 37°C
pH7.0 - 8.5
Typical Yield> 90% (can vary based on reactants)
Protocol 3: Deprotection of the t-Butyl Ester

To reveal the free carboxylic acid for subsequent conjugation, the t-butyl ester group can be removed under acidic conditions.

Materials:

  • Mpeg5--conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve the t-butyl ester protected conjugate in an organic solvent like dichloromethane.

  • Acid Treatment:

    • Add an excess of trifluoroacetic acid to the solution (e.g., a 50% TFA in DCM solution).

  • Incubation:

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting product with the free carboxylic acid can be purified by precipitation, chromatography, or other suitable methods.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for bioconjugation using Mpeg5-t-butyl ester and a conceptual signaling pathway for a targeted drug delivery application.

experimental_workflow cluster_synthesis Step 1: Synthesis of Alkyne-Molecule cluster_conjugation Step 2: Click Chemistry Conjugation cluster_deprotection Step 3: Deprotection (Optional) cluster_purification Step 4: Purification and Analysis Molecule Molecule of Interest Alkyne_Mod Alkyne Modification Molecule->Alkyne_Mod Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Mod->Alkyne_Molecule Click_Reaction CuAAC or SPAAC Reaction Alkyne_Molecule->Click_Reaction Mpeg5 Mpeg5-t-butyl ester Mpeg5->Click_Reaction Conjugate Molecule-PEG-t-butyl ester Conjugate Click_Reaction->Conjugate Deprotection Acidic Deprotection (TFA) Conjugate->Deprotection Final_Conjugate Molecule-PEG-COOH Conjugate Deprotection->Final_Conjugate Purification Purification (HPLC, SEC) Final_Conjugate->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: A typical experimental workflow for conjugating a molecule of interest using Mpeg5-t-butyl ester.

targeted_drug_delivery cluster_conjugate ADC Construct cluster_cell Target Cancer Cell Antibody Targeting Antibody (e.g., anti-HER2) Linker Mpeg5 Linker Antibody->Linker Drug Cytotoxic Drug Linker->Drug Receptor Cell Surface Receptor (e.g., HER2) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces ADC Antibody-Drug Conjugate (ADC) in Circulation ADC->Receptor Targeting

Caption: A conceptual signaling pathway for an Antibody-Drug Conjugate (ADC) utilizing an Mpeg5 linker for targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: mPEG-t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of mPEG5-t-butyl ester.

Troubleshooting Guide: Incomplete Deprotection

Incomplete removal of the t-butyl ester protecting group from mPEG5-t-butyl ester can be a frustrating issue. This guide provides a systematic approach to identify the root cause and implement effective solutions.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Deprotection of mPEG5-t-butyl Ester Observed check_reagents Verify Reagent Quality and Concentration (TFA, DCM, Scavengers) start->check_reagents Potential Issue check_conditions Review Reaction Conditions (Time, Temperature, Atmosphere) start->check_conditions Potential Issue check_solubility Assess Substrate Solubility start->check_solubility Potential Issue alternative_methods Consider Alternative Deprotection Methods start->alternative_methods If standard methods fail increase_tfa Increase TFA Concentration or Equivalents check_reagents->increase_tfa Solution use_scavengers Incorporate Scavengers (e.g., TIS, Water) check_reagents->use_scavengers Solution prolong_time Prolong Reaction Time check_conditions->prolong_time Solution increase_temp Increase Reaction Temperature (with caution) check_conditions->increase_temp Solution add_cosolvent Add Co-solvent to Improve Solubility check_solubility->add_cosolvent Solution complete Deprotection Complete increase_tfa->complete prolong_time->complete increase_temp->complete add_cosolvent->complete use_scavengers->complete alternative_methods->complete

Caption: Troubleshooting workflow for incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete deprotection of mPEG5-t-butyl ester using Trifluoroacetic Acid (TFA)?

A1: The most common culprits for incomplete deprotection include:

  • Insufficient TFA Concentration or Equivalents: The concentration of TFA may be too low to effectively drive the reaction to completion, especially with the steric hindrance from the mPEG chain.

  • Short Reaction Time: The deprotection of sterically hindered esters can be slow. Reaction times may need to be extended beyond standard protocols.

  • Low Reaction Temperature: While often performed at room temperature, some sterically hindered substrates may require gentle heating to achieve full deprotection.

  • Reagent Degradation: TFA is hygroscopic and can absorb water, which reduces its acidity. Ensure you are using fresh, high-quality TFA.

  • Poor Solubility: The mPEG5-t-butyl ester may not be fully dissolved in the reaction solvent (e.g., dichloromethane - DCM), leading to a heterogeneous reaction mixture and incomplete conversion.

  • Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the ester group, slowing down the deprotection reaction.[1]

Q2: How can I monitor the progress of the deprotection reaction?

A2: You can monitor the reaction progress using the following techniques:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting material. A complete reaction will show the disappearance of the starting material spot and the appearance of a more polar product spot (the carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of the reaction progress by showing the conversion of the starting material peak to the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the t-butyl group protons (around 1.4-1.5 ppm in CDCl3).

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the presence of the desired product (mPEG5-carboxylic acid) and the absence of the starting material.

Q3: What are scavengers and why are they important in t-butyl deprotection?

A3: During the TFA-mediated deprotection, a reactive tert-butyl cation is generated.[2] This cation can potentially re-alkylate electron-rich residues on your molecule or react with the solvent. Scavengers are added to the reaction mixture to "trap" these reactive cations. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger.

  • Water: Can also act as a scavenger.

  • Thioanisole: Often used, particularly in peptide synthesis.

The use of scavengers is highly recommended to prevent side reactions and improve the purity of the final product. A common scavenger cocktail is a mixture of TFA, TIS, and water.

Q4: I've tried increasing the reaction time and TFA concentration, but the deprotection is still incomplete. What else can I do?

A4: If optimizing the standard TFA/DCM protocol fails, consider the following:

  • Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 30-40 °C) can sometimes provide the necessary activation energy to overcome steric hindrance. Proceed with caution and monitor for potential side reactions.

  • Change the Solvent System: If solubility is an issue, try a different solvent or a co-solvent system. For example, using neat TFA (95-100%) without DCM can be effective.[3]

  • Alternative Deprotection Methods: Other acidic conditions or reagents can be employed for t-butyl ester cleavage, such as:

    • Aqueous phosphoric acid.

    • Zinc bromide (ZnBr2) in DCM.

    • Thermolysis in a high-boiling protic solvent.

Data Presentation

Table 1: Recommended Reaction Conditions for TFA-mediated Deprotection of t-Butyl Esters
ParameterStandard ConditionsFor Sterically Hindered Substrates (e.g., mPEG derivatives)
TFA Concentration 20-50% in DCM50-95% in DCM or neat TFA
Reaction Time 1-4 hours4-24 hours (monitor by HPLC/TLC)
Temperature Room Temperature (20-25 °C)Room Temperature to 40 °C
Scavengers (v/v) OptionalRecommended: TFA/TIS/H₂O (95:2.5:2.5) or TFA/DCM/TIS

Experimental Protocols

Protocol 1: Standard TFA-mediated Deprotection of mPEG5-t-butyl ester
  • Dissolve the Substrate: Dissolve the mPEG5-t-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 10-50 mg/mL.

  • Add TFA: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA for a 1:1 mixture).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor Progress: Monitor the reaction progress by TLC or HPLC every 1-2 hours. For TLC, use a suitable solvent system (e.g., DCM/Methanol 9:1) to observe the disappearance of the starting material and the appearance of the more polar product.

  • Work-up: Once the reaction is complete (typically 4-8 hours), concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Purification: Proceed to Protocol 3 for purification.

Protocol 2: Deprotection of a Sterically Hindered mPEG5-t-butyl ester
  • Prepare Reagent Mixture: In a fume hood, prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):Water in a ratio of 95:2.5:2.5 by volume.

  • Dissolve the Substrate: Dissolve the mPEG5-t-butyl ester in a minimal amount of DCM and add it to the cleavage cocktail.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reaction by HPLC. Due to steric hindrance, the reaction may require a longer duration (up to 24 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Proceed to Protocol 3 for purification.

Protocol 3: Purification of mPEG5-carboxylic acid
  • Precipitation: After concentrating the reaction mixture, dissolve the residue in a small amount of DCM. Add this solution dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the mPEG5-carboxylic acid.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate several times with cold diethyl ether to remove any residual TFA and scavengers.

  • Drying: Dry the purified mPEG5-carboxylic acid under vacuum.

  • Characterization: Confirm the identity and purity of the product by NMR, MS, and HPLC.

Mandatory Visualization

Chemical Deprotection Pathway

DeprotectionReaction start mPEG5-O-C(O)-C(CH3)3 (mPEG5-t-butyl ester) intermediate mPEG5-O-C(OH+)-C(CH3)3 start->intermediate + H+ (from TFA) product mPEG5-COOH (mPEG5-carboxylic acid) intermediate->product - C+(CH3)3 tbutyl_cation C+(CH3)3 (tert-butyl cation) isobutylene H2C=C(CH3)2 (Isobutylene) tbutyl_cation->isobutylene - H+

Caption: Acid-catalyzed deprotection of mPEG5-t-butyl ester.

References

Technical Support Center: Mpeg5-t-butyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for optimizing Mpeg5-t-butyl ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in Mpeg5-t-butyl ester coupling?

The primary challenge lies in achieving efficient coupling of the Mpeg5-t-butyl ester to a target molecule (often containing a carboxylic acid or an amine) without premature cleavage of the acid-labile t-butyl ester protecting group.[1][2] Reaction conditions must be carefully selected to ensure the stability of this group while promoting the desired bond formation.

Q2: My coupling reaction has a low yield. What are the common causes?

Low yields can stem from several factors:

  • Poor solubility of reactants: One or more starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.[3]

  • Inefficient activation of the carboxylic acid: If coupling to an amine, the carboxylic acid partner must be effectively activated. Incomplete activation results in unreacted starting material.

  • Presence of moisture: Water can hydrolyze activated esters and consume coupling reagents, significantly reducing yield. It is critical to use anhydrous solvents.[4]

  • Incorrect stoichiometry or base: Using a nucleophilic base like pyridine instead of a non-nucleophilic one like Diisopropylethylamine (DIPEA) can lead to side reactions.[4] Incorrect ratios of reactants or coupling agents can also hinder the reaction.

  • Steric hindrance: Highly hindered carboxylic acids or amines can be challenging to couple, often requiring stronger coupling agents or longer reaction times.[5]

Q3: I am observing premature deprotection of the t-butyl ester group. How can I prevent this?

The t-butyl ester is sensitive to acidic conditions.[1] Premature cleavage can occur if:

  • Acidic coupling additives are used: Some coupling protocols may generate acidic byproducts.

  • The reaction pH is too low: Ensure the reaction mixture is not acidic. The use of a non-nucleophilic base is crucial.

  • Acidic workup conditions: Avoid strong acids during the workup and purification steps. A mild bicarbonate solution is often used for quenching.[6]

  • Extended reaction times at high temperatures: In some systems, prolonged heat can induce thermolysis of the t-butyl ester.[7]

Q4: How do I choose the appropriate solvent for my coupling reaction?

Solvent selection is critical for success.

  • Aprotic polar solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) are most common.[4]

  • DMSO can be an alternative for reactants with poor solubility in other solvents.[3]

  • For particularly difficult solubility challenges, solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) , often mixed with DCM, can be effective due to their strong solvating power.[3]

  • Always use anhydrous (dry) solvents to prevent unwanted side reactions with water.[4]

Q5: My starting materials are not dissolving. What should I do?

Solubility issues are a common failure point.[3]

  • Change the solvent: Try a stronger solvent like DMF, DMSO, or a TFE/DCM mixture.[3]

  • Increase dilution: Running the reaction at a lower concentration can sometimes help keep all components in solution.

  • Alter the order of addition: Sometimes, pre-dissolving the components separately before mixing can prevent precipitation.[3]

  • Gentle warming: Mild heating can aid dissolution, but must be done cautiously to avoid degradation or premature deprotection.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions.

Symptom Possible Cause Recommended Solution
Low or No Product Formation Inadequate activation of carboxylic acid.Pre-activate the acid with the coupling reagent for 15-30 minutes before adding the amine.[4]
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Poor solubility of reactants.Change to a stronger solvent (e.g., DMF, DMSO). Consider co-solvents like TFE or HFIP.[3]
Multiple Byproducts Observed Use of a nucleophilic base (e.g., pyridine).Switch to a non-nucleophilic base such as DIPEA or Triethylamine (TEA).[4]
Side reactions with the coupling agent.Choose a different coupling agent (see Table 2). HATU and HBTU are generally robust.
Premature cleavage of t-butyl ester.Avoid acidic conditions. Ensure the base is added correctly. Use milder workup procedures.[2][6]
Milky or Cloudy Reaction Mixture Precipitation of a reactant or salt byproduct.Increase solvent volume to dilute the reaction. Switch to a solvent with better solvating power for all components.[3]
Difficult Purification Unreacted starting materials and reagent byproducts.Optimize the reaction to go to completion. Choose a workup procedure that effectively removes byproducts (e.g., aqueous wash to remove water-soluble impurities).

Data and Protocols

Comparison of Common Coupling Reagents
Coupling Reagent Full Name Activation Mechanism Advantages Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an active OAt-ester.High reactivity, low racemization, effective for hindered couplings.[5]Higher cost.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms an active OBt-ester.Good reactivity, widely used, cost-effective.Can be slightly less efficient than HATU for very difficult couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms an active OBt-ester.Effective, particularly in solid-phase synthesis.Byproduct (HMPA) is a suspected carcinogen.
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleForms an active OBt-ester via an O-acylisourea intermediate.Cost-effective, water-soluble byproducts are easily removed.Can be less effective for sterically hindered substrates.
General Experimental Protocol: Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing molecule to an amine-terminated Mpeg5-t-butyl ester.

1. Materials and Reagents:

  • Carboxylic Acid Substrate

  • Amine-Terminated Mpeg5-t-butyl ester

  • Coupling Reagent (e.g., HATU)

  • Non-nucleophilic Base (e.g., DIPEA)

  • Anhydrous Solvent (e.g., DMF)

  • Inert Gas (Nitrogen or Argon)

2. Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid substrate (1.0 equiv.) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 equiv.) and the non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-terminated Mpeg5-t-butyl ester (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the solution of the Mpeg5-amine to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor reaction progress by a suitable method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Workflow and Troubleshooting Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Reactants in Anhydrous Solvent (Under Inert Atmosphere) pre_activate Pre-activate Acid (Acid + Coupling Reagent + Base) 15-30 min @ RT prep_reagents->pre_activate add_amine Add Mpeg5-Amine Solution pre_activate->add_amine react Stir Overnight @ Room Temperature add_amine->react monitor Monitor Progress (LC-MS / TLC) react->monitor quench Quench Reaction (e.g., aq. NaHCO3) monitor->quench extract Extract & Wash quench->extract purify Purify via Column Chromatography extract->purify end end purify->end Characterize Final Product

Caption: General workflow for Mpeg5-t-butyl ester amide coupling.

G start Low / No Yield Observed solubility Is the reaction mixture a clear solution? start->solubility reagents Are reagents and solvents anhydrous? solubility->reagents Yes sol_yes Change Solvent (DMF, DMSO, TFE) Increase Dilution solubility->sol_yes No activation Was the acid pre-activated? reagents->activation Yes reagents_yes Dry Solvents/ Use Fresh Reagents reagents->reagents_yes No activation_yes Implement Pre-activation Step activation->activation_yes No optimize Consider stronger coupling agent or higher temperature activation->optimize Yes

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

Purification challenges with Mpeg5-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Mpeg5-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Mpeg5-t-butyl ester conjugates?

The purification of Mpeg5-t-butyl ester conjugates presents a unique set of challenges stemming from the properties of both the methoxy polyethylene glycol (Mpeg5) chain and the t-butyl ester group. Key difficulties include:

  • Heterogeneity of the reaction mixture: The conjugation reaction can result in a complex mixture of the desired product, unreacted starting materials (both the Mpeg5 reagent and the substrate), partially conjugated intermediates, and isomers.

  • Presence of closely related impurities: Di-PEGylated or poly-PEGylated species, as well as positional isomers, can be difficult to separate from the mono-PEGylated target conjugate.[][2]

  • Removal of excess Mpeg5: Unreacted Mpeg5 reagent, especially with a smaller PEG like Mpeg5, can be challenging to separate from the conjugate due to their similar sizes.

  • Potential for aggregation: PEGylated molecules can sometimes form aggregates, which can complicate purification and analysis.[3][4]

  • Lability of the t-butyl ester group: The t-butyl ester is sensitive to acidic conditions and may be prematurely cleaved during purification, leading to the formation of the corresponding carboxylic acid impurity.

Q2: Which chromatographic techniques are most effective for purifying Mpeg5-t-butyl ester conjugates?

Several chromatographic techniques can be employed, often in combination, to achieve high purity of Mpeg5-t-butyl ester conjugates. The choice of method depends on the specific properties of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This technique is particularly useful for removing unreacted, low-molecular-weight starting materials and by-products from the larger conjugate. It is also effective in separating aggregates.[][5]

  • Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is highly effective for separating PEGylated conjugates and can even resolve positional isomers.[][6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the charges on the conjugated molecule, altering its interaction with the IEX resin. This property can be exploited to separate positional isomers or molecules with different degrees of PEGylation.[][7][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a useful orthogonal technique to IEX and SEC, particularly for polishing steps.[][7]

Q3: How can I monitor the purity of my Mpeg5-t-butyl ester conjugate during purification?

A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC-HPLC, RP-HPLC, and IEX-HPLC are essential for determining the percentage of the main product and quantifying impurities.

  • Mass Spectrometry (MS): LC-MS is crucial for confirming the identity of the desired conjugate and identifying impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and to determine the degree of PEGylation.[5][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Mpeg5-t-butyl ester conjugates.

Problem Possible Cause Recommended Solution
Low yield of the purified conjugate. Premature cleavage of the t-butyl ester: The purification conditions (e.g., mobile phase pH) may be too acidic.Maintain a neutral or slightly basic pH during purification. Avoid prolonged exposure to acidic conditions.
Non-specific binding to the chromatography resin: The conjugate may be interacting irreversibly with the stationary phase.Modify the mobile phase composition (e.g., add organic modifiers in RPC, adjust salt concentration in IEX/HIC). Consider a different type of chromatography resin.
Aggregation of the conjugate: The conjugate may be aggregating and precipitating during the purification process.Optimize buffer conditions (pH, ionic strength, additives) to enhance stability.[4] Perform purification at a lower concentration.
Co-elution of the conjugate with unreacted Mpeg5. Similar hydrodynamic radius: The size difference between the conjugate and the Mpeg5 reagent may be insufficient for effective separation by SEC.Employ a high-resolution SEC column. Use an orthogonal technique like RPC or HIC where separation is not based on size.
Presence of positional isomers in the final product. Lack of selectivity in the conjugation reaction: The Mpeg5 reagent may have reacted at multiple sites on the substrate molecule.Optimize the conjugation reaction conditions (pH, temperature, stoichiometry) to favor the desired isomer.
Inadequate resolution of the purification method: The chosen chromatographic method may not be able to separate the isomers.Use a high-resolution analytical column to assess isomer separation. Develop a gradient elution method in RPC or IEX to improve resolution.[][8]
The purified conjugate contains the carboxylic acid derivative (hydrolyzed t-butyl ester). Acidic conditions during purification or storage: The t-butyl ester group has been cleaved.Ensure all buffers and solvents used are free of acidic contaminants. Store the purified conjugate in a neutral or slightly basic buffer at a low temperature.

Experimental Protocols

General Workflow for Purification of Mpeg5-t-butyl ester Conjugates

This workflow outlines a typical multi-step purification process. The specific order and combination of steps may need to be optimized for individual conjugates.

experimental_workflow start Crude Reaction Mixture sec Step 1: Size Exclusion Chromatography (SEC) (Bulk impurity removal) start->sec rpc Step 2: Reverse Phase Chromatography (RPC) (Isomer and unreacted PEG removal) sec->rpc iex Alternative Step 2: Ion Exchange Chromatography (IEX) (Isomer separation) sec->iex  Alternative buffer_exchange Step 3: Buffer Exchange / Desalting rpc->buffer_exchange iex->buffer_exchange final_product Purified Mpeg5-t-butyl ester Conjugate buffer_exchange->final_product

A typical multi-step purification workflow for Mpeg5-t-butyl ester conjugates.
Methodology for Key Purification Techniques

Technique Stationary Phase (Example) Mobile Phase A (Example) Mobile Phase B (Example) Elution Mode Key Separation Principle
Size Exclusion Chromatography (SEC) Sephadex G-25, Superdex 75Phosphate Buffered Saline (PBS), pH 7.4Not ApplicableIsocraticHydrodynamic Radius (Size)
Reverse Phase Chromatography (RPC) C18 or C4 silica0.1% TFA in Water0.1% TFA in AcetonitrileGradientHydrophobicity
Ion Exchange Chromatography (IEX) Q Sepharose (Anion Exchange), SP Sepharose (Cation Exchange)20 mM Tris, pH 8.020 mM Tris, 1 M NaCl, pH 8.0GradientNet Charge
Hydrophobic Interaction Chromatography (HIC) Phenyl Sepharose20 mM Phosphate, 1.5 M (NH4)2SO4, pH 7.020 mM Phosphate, pH 7.0GradientHydrophobicity (in high salt)

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common purification challenges.

troubleshooting_logic start Initial Purity Analysis (HPLC, LC-MS) low_purity Purity < Target start->low_purity high_purity Purity ≥ Target start->high_purity unreacted_sm Unreacted Starting Material? low_purity->unreacted_sm end_success Purification Successful high_purity->end_success isomers Positional Isomers? unreacted_sm->isomers No optimize_sec Optimize SEC or use RPC/HIC unreacted_sm->optimize_sec Yes hydrolysis t-butyl ester Hydrolysis? isomers->hydrolysis No optimize_rpc_iex Optimize RPC/IEX Gradient isomers->optimize_rpc_iex Yes check_ph Check pH of Buffers & Storage hydrolysis->check_ph Yes end_fail Further Optimization Needed hydrolysis->end_fail No optimize_sec->end_fail optimize_rpc_iex->end_fail check_ph->end_fail

A decision tree for troubleshooting common purification issues.

References

Mpeg5-t-butyl ester degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of Mpeg5-t-butyl ester in solution.

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of Mpeg5-t-butyl ester Acidic conditions: tert-Butyl esters are highly susceptible to acid-catalyzed hydrolysis.[1][2] The presence of even trace amounts of acid can significantly accelerate degradation.- Ensure all solvents and reagents are neutral and free of acidic impurities.- Use buffered solutions to maintain a neutral or slightly basic pH.- If acidic conditions are required for other components of your experiment, consider the stability window of the ester.
High temperature: Elevated temperatures can increase the rate of hydrolysis.- Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen).- Perform experimental manipulations at the lowest practical temperature.
Inappropriate solvent: Protic solvents, especially in the presence of acid or base, can participate in solvolysis reactions.- Use aprotic solvents (e.g., DCM, THF, acetonitrile) where possible if stability is a major concern.[3][4]
Precipitation or phase separation in solution Hydrolysis product insolubility: The degradation of Mpeg5-t-butyl ester yields Mpeg5-carboxylic acid and tert-butanol (which can further eliminate to isobutylene).[2][5] The carboxylic acid may have different solubility properties than the ester.- Analyze the precipitate to confirm its identity (e.g., via NMR, LC-MS).- Adjust the solvent system or pH to improve the solubility of all components.
Low aqueous solubility of the ester: While the MPEG chain enhances water solubility, the overall solubility might be limited depending on the concentration and temperature.- Determine the solubility limit of Mpeg5-t-butyl ester in your specific buffer or solvent system.- Consider the use of co-solvents if higher concentrations are needed.
Inconsistent experimental results Variable degradation rates: Inconsistent levels of acidic impurities or temperature fluctuations between experiments can lead to variable degradation.- Strictly control the pH and temperature of your experiments.- Prepare fresh solutions for each set of experiments to minimize variability from stock solution degradation.
Presence of enzymatic activity: If working with biological samples or reagents, contaminating esterases or lipases could be present, leading to enzymatic hydrolysis.[6]- Ensure the purity of all biological reagents.- Consider adding broad-spectrum enzyme inhibitors if enzymatic degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Mpeg5-t-butyl ester in solution?

A1: The primary degradation pathway is acid-catalyzed hydrolysis. The ester is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] This results in the cleavage of the tert-butyl group, forming Mpeg5-carboxylic acid and a relatively stable tert-butyl cation, which is then neutralized to tert-butanol or eliminates to isobutylene.[2][5][7]

Q2: How does pH affect the stability of Mpeg5-t-butyl ester?

A2: Mpeg5-t-butyl ester is most stable under neutral to slightly basic conditions. It is highly labile in acidic environments.[2] Unlike many other esters, it is relatively resistant to base-catalyzed hydrolysis due to the steric hindrance of the bulky tert-butyl group.

Q3: What are the expected degradation products?

A3: The main degradation products are Mpeg5-carboxylic acid and either tert-butanol or isobutylene.

Q4: What analytical methods are suitable for monitoring the degradation of Mpeg5-t-butyl ester?

A4: Several analytical techniques can be employed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate and quantify the intact ester from its carboxylic acid degradation product. A UV detector (if the molecule has a chromophore) or a charged aerosol detector (CAD) can be used.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and allows for the identification of the parent compound and its degradation products based on their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic tert-butyl proton signal and the appearance of signals from the degradation products.[8]

Q5: Can I use Mpeg5-t-butyl ester in formulations containing other acidic components?

A5: It is generally not recommended. The acidic component will likely cause rapid hydrolysis of the tert-butyl ester.[2][4] If acidic conditions are unavoidable, the ester's half-life will be significantly reduced. The rate of degradation will depend on the strength of the acid, its concentration, the temperature, and the solvent system. Preliminary stability studies are crucial.

Q6: Are there any specific storage recommendations for Mpeg5-t-butyl ester solutions?

A6: To maximize shelf-life, solutions should be prepared in a neutral, aprotic solvent if possible and stored at low temperatures (e.g., -20°C). If aqueous buffers are used, they should be at a neutral or slightly basic pH and stored refrigerated or frozen. Protect from light to prevent potential photo-degradation of the MPEG chain.[9]

Experimental Protocols

Protocol: Monitoring Degradation of Mpeg5-t-butyl ester by RP-HPLC

  • Preparation of Solutions:

    • Prepare a stock solution of Mpeg5-t-butyl ester (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

    • Prepare the desired aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubation:

    • Dilute the stock solution into the different buffer solutions to a final concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Quench the degradation process if necessary by neutralizing the sample or freezing it immediately.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Column: C18 reversed-phase column.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute both the ester and the more polar carboxylic acid.

    • Detection: UV (if applicable) or Charged Aerosol Detector (CAD).

    • Analysis: Integrate the peak areas of the intact Mpeg5-t-butyl ester and the Mpeg5-carboxylic acid degradation product.

  • Data Interpretation:

    • Plot the percentage of remaining Mpeg5-t-butyl ester against time for each condition (pH and temperature).

    • Calculate the degradation rate and half-life under each condition.

Visualizations

G Degradation Pathway of Mpeg5-t-butyl ester cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Mpeg5_ester Mpeg5-t-butyl ester Protonated_ester Protonated Ester Mpeg5_ester->Protonated_ester Protonation H2O Water H2O->Protonated_ester Nucleophilic attack H_plus H+ (Acid catalyst) H_plus->Protonated_ester Carboxylic_acid Mpeg5-carboxylic acid Protonated_ester->Carboxylic_acid t_butyl_cation tert-butyl cation Protonated_ester->t_butyl_cation Isobutylene Isobutylene t_butyl_cation->Isobutylene Elimination tert_butanol tert-butanol t_butyl_cation->tert_butanol Reaction with H2O

Caption: Acid-catalyzed hydrolysis of Mpeg5-t-butyl ester.

G Troubleshooting Workflow for Stability Issues start Degradation Observed check_pH Is solution acidic? start->check_pH neutralize Neutralize solution / Use buffer check_pH->neutralize Yes check_temp Is temperature elevated? check_pH->check_temp No stable Problem Resolved neutralize->stable lower_temp Lower storage/experimental temperature check_temp->lower_temp Yes check_solvent Is a protic solvent used? check_temp->check_solvent No lower_temp->stable use_aprotic Switch to aprotic solvent check_solvent->use_aprotic Yes check_bio Biological sample? check_solvent->check_bio No use_aprotic->stable add_inhibitor Consider enzyme inhibitors check_bio->add_inhibitor Yes check_bio->stable No add_inhibitor->stable

Caption: Troubleshooting workflow for Mpeg5-t-butyl ester degradation.

G Factors Influencing Mpeg5-t-butyl ester Degradation cluster_factors Influencing Factors Degradation Degradation Rate Acid Acidity (Low pH) Acid->Degradation Increases Temp Temperature Temp->Degradation Increases Solvent Solvent Type Solvent->Degradation Protic solvents can increase Enzymes Esterase/Lipase Presence Enzymes->Degradation Increases

Caption: Key factors that influence the degradation rate.

References

Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of PROTACs utilizing Mpeg5-t-butyl ester linkers, with a focus on overcoming low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis when using an Mpeg5-t-butyl ester linker?

Low yields in PROTAC synthesis with PEG-based linkers can stem from several factors throughout the synthetic route. The primary areas of concern are typically the amide coupling efficiency, the success of the t-butyl ester deprotection, and the final purification process. PROTACs are often large, complex molecules that can present challenges in handling and purification, such as poor solubility and a propensity for non-specific binding.[]

Q2: How does the length and composition of the PEG linker, such as Mpeg5, impact the synthesis and overall success of the PROTAC?

The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC.[2][3] PEG linkers like Mpeg5 are often used to improve the solubility and cell permeability of the final PROTAC.[4][5] However, the length and flexibility of the PEG chain can also present synthetic challenges, including difficulties in purification and potential for side reactions.[6] The choice of linker length should be carefully considered, as it can significantly affect the degradation efficiency of the target protein.[2][3]

Q3: What are some common impurities that can arise during the synthesis of PROTACs with PEG linkers?

A common impurity can be a byproduct from the reaction of the PEG-amine with the E3 ligase ligand precursor. For instance, in the synthesis of pomalidomide-PEG based PROTACs, a side reaction involving nucleophilic acyl substitution can lead to the displacement of the glutarimide ring, forming a byproduct that can be difficult to separate from the desired product.[7] Incomplete deprotection of the t-butyl ester is another source of a significant impurity.

Troubleshooting Guide

Low Yield in Amide Coupling Step

Problem: The amide coupling reaction between the Mpeg5-amine linker and the carboxylic acid on the warhead or E3 ligase ligand results in a low yield of the desired intermediate.

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AmideCouplingTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield in Amide Coupling CouplingReagent Inefficient Coupling Reagent LowYield->CouplingReagent ReactionConditions Suboptimal Reaction Conditions (Temperature, Time) LowYield->ReactionConditions Solubility Poor Solubility of Reactants LowYield->Solubility SideReactions Side Reactions LowYield->SideReactions OptimizeReagent Screen Different Coupling Reagents (e.g., HATU, HOBt/EDC) CouplingReagent->OptimizeReagent OptimizeConditions Vary Temperature and Reaction Time ReactionConditions->OptimizeConditions ImproveSolubility Use Co-solvents (e.g., DMF, DMSO) Solubility->ImproveSolubility MinimizeSideReactions Control Stoichiometry and Order of Addition SideReactions->MinimizeSideReactions

Caption: Troubleshooting workflow for low yield in amide coupling.

Possible Causes and Solutions:

Potential Cause Recommended Action Rationale
Inefficient Coupling Reagent Screen a panel of coupling reagents such as HATU, HOBt/EDC, or COMU.The efficiency of coupling reagents can be highly substrate-dependent. HATU is often effective for sterically hindered or electron-deficient amines and carboxylic acids.[8][9]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) may improve yields for difficult couplings. Monitor the reaction progress by LC-MS to determine the optimal reaction time.Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Use co-solvents such as DMF or DMSO if necessary. Sonication can also aid in dissolution.Poor solubility can significantly hinder reaction kinetics and lead to incomplete reactions.
Side Reactions Control the stoichiometry of reactants and the order of addition. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions involving the amine.Side reactions, such as the reaction of the amine with the coupling reagent itself, can consume starting materials and reduce the yield of the desired product.[9]
Incomplete Deprotection of t-butyl Ester

Problem: The deprotection of the t-butyl ester using trifluoroacetic acid (TFA) is incomplete, leading to a mixture of the desired carboxylic acid and the t-butyl ester starting material.

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DeprotectionTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions IncompleteDeprotection Incomplete t-butyl Ester Deprotection TFA_Conc Insufficient TFA Concentration IncompleteDeprotection->TFA_Conc ReactionTime Inadequate Reaction Time IncompleteDeprotection->ReactionTime Scavengers Side Reactions with Cationic Intermediates IncompleteDeprotection->Scavengers OptimizeTFA Increase TFA Concentration (e.g., 50-95% in DCM) TFA_Conc->OptimizeTFA IncreaseTime Extend Reaction Time and Monitor by LC-MS ReactionTime->IncreaseTime AddScavengers Incorporate Scavengers (e.g., TIS, water) Scavengers->AddScavengers

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Possible Causes and Solutions:

Potential Cause Recommended Action Rationale
Insufficient TFA Concentration Increase the concentration of TFA in the reaction mixture. Common conditions range from 20-50% TFA in a solvent like dichloromethane (DCM). For more robust deprotection, neat TFA can be used.[10]A higher concentration of acid will drive the equilibrium towards the deprotected product.
Inadequate Reaction Time Increase the reaction time and monitor the progress by LC-MS until the starting material is fully consumed. Reactions are typically run for 1-4 hours at room temperature.[11]Some sterically hindered or electronically stabilized esters may require longer reaction times for complete deprotection.
Side Reactions with Cationic Intermediates Add scavengers such as triisopropylsilane (TIS) or a small amount of water to the reaction mixture.The deprotection proceeds via a tert-butyl cation intermediate, which can be trapped by nucleophilic residues on the PROTAC molecule, leading to side products. Scavengers will quench this reactive intermediate.[12]
Low Recovery After Purification

Problem: Significant loss of the final PROTAC product during purification by chromatography (e.g., HPLC or flash chromatography).

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PurificationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Recovery After Purification PoorSolubility Poor Solubility in Mobile Phase LowRecovery->PoorSolubility NonSpecificBinding Adsorption to Stationary Phase or Vials LowRecovery->NonSpecificBinding Aggregation Product Aggregation LowRecovery->Aggregation OptimizeMobilePhase Modify Mobile Phase (e.g., add TFA, use different organic modifier) PoorSolubility->OptimizeMobilePhase ReduceBinding Use Low-Binding Vials; Add Additives to Mobile Phase NonSpecificBinding->ReduceBinding PreventAggregation Adjust pH or Add Solubilizing Agents Aggregation->PreventAggregation AmideCouplingProtocol Start Start DissolveAcid Dissolve Carboxylic Acid (1 equiv.) and HATU (1.1 equiv.) in DMF Start->DissolveAcid AddBase Add DIPEA (3 equiv.) and stir for 5 min DissolveAcid->AddBase AddAmine Add Mpeg5-amine (1.05 equiv.) AddBase->AddAmine React Stir at room temperature for 2-4 hours AddAmine->React Monitor Monitor reaction by LC-MS React->Monitor Workup Quench with water, extract with EtOAc, and purify by chromatography Monitor->Workup End End Workup->End DeprotectionProtocol Start Start DissolveEster Dissolve t-butyl ester (1 equiv.) in DCM Start->DissolveEster AddTFA Add TFA (20-50% v/v) at 0 °C DissolveEster->AddTFA React Stir at room temperature for 1-4 hours AddTFA->React Monitor Monitor reaction by LC-MS React->Monitor Evaporate Concentrate under reduced pressure Monitor->Evaporate Purify Purify by preparative HPLC Evaporate->Purify End End Purify->End

References

Alternative methods for t-butyl ester cleavage in sensitive substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for t-butyl (t-Bu) ester deprotection. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of t-butyl esters, with a special focus on alternative methods for sensitive substrates where standard strong acid protocols are unsuitable.

Frequently Asked Questions (FAQs)

Q1: My standard trifluoroacetic acid (TFA) protocol is cleaving other acid-labile groups in my molecule. What are milder acidic alternatives?

A1: When TFA is too harsh, several milder acidic or Lewis acidic systems can be employed for selective t-butyl ester cleavage. These methods often tolerate other acid-sensitive functionalities like Boc groups, ketals, or silyl ethers.[1][2][3] Options include:

  • Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave t-butyl esters in the presence of benzyl, allyl, and methyl esters.[4]

  • Zinc Bromide (ZnBr₂): This Lewis acid is effective for chemoselective hydrolysis of t-butyl esters.[3][5] It has been used to deprotect t-butyl esters while leaving certain N-protected amino acids intact.[5]

  • Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign, mild, and selective reagent for the deprotection of t-butyl esters, ethers, and carbamates.[1][6] It tolerates groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[6]

  • Silica Gel in Refluxing Toluene: This method provides a mild way to cleave t-butyl esters, showing selectivity over t-butyl ethers and other ester types.[2]

Q2: Are there any non-acidic methods to cleave a t-butyl ester?

A2: Yes, if your substrate is sensitive to all acidic conditions, you can use basic or neutral methods.

  • Powdered Potassium Hydroxide (KOH) in THF: This system offers a significantly safer and simpler alternative to hazardous methods like NaH in DMF, effecting cleavage of t-butyl benzoates at room temperature in excellent yields.[6][7]

  • Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue"): In combination with a silane like triethylsilane (HSiEt₃), this catalytic system mediates a very mild deprotection under neutral conditions, cleaving the C-O bond of t-butyl esters, ethers, and carbamates.[8]

  • Thermolysis: For thermally stable molecules, heating in a high-boiling solvent can cleave the t-butyl group via elimination of isobutylene. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent can facilitate this process at temperatures around 100-150 °C.[9] A reagent-free approach using a continuous plug flow reactor at high temperatures (120–240 °C) has also been demonstrated.[10]

Q3: My deprotection reaction is incomplete. How can I drive it to completion?

A3: Incomplete conversion can be due to several factors.

  • Reagent Stoichiometry: For methods using stoichiometric reagents like ZnBr₂, ensure you are using a sufficient excess.

  • Catalyst Activity: If using a catalyst like Yb(OTf)₃, ensure it has not been deactivated by moisture or coordinating functional groups on your substrate. The generation of a free amine during deprotection of an N-Boc amino acid ester, for example, can inactivate the catalyst.[4]

  • Temperature and Reaction Time: Some milder methods may require elevated temperatures or longer reaction times. For example, the Yb(OTf)₃ method is typically run at 45-50 °C for several hours.[4]

  • Solvent Choice: The solvent can play a critical role. Nitromethane is effective for the Yb(OTf)₃ method[4], while THF is used for powdered KOH[6]. Ensure your solvent is appropriate for the chosen method and that your starting material is fully dissolved.

Q4: Is it possible to selectively cleave a t-butyl ester in the presence of a Boc-protecting group?

A4: This is a challenging but often achievable transformation, as both groups are acid-labile. Success depends on fine-tuning the reaction conditions.

  • The "Magic Blue" (MB•+) and triethylsilane system has shown selectivity. In a molecule containing both an N-Boc group and a t-butyl ester, the N-Boc group was cleaved faster.[8]

  • Conditions using ZnBr₂ have been developed that are compatible with certain amine protecting groups, suggesting that selectivity may be possible depending on the specific substrate.[3][5]

  • Conversely, some methods allow for the selective cleavage of an N-Boc group in the presence of a t-butyl ester. Using TMSCl in a TFE/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously while the t-butyl ester requires several hours for cleavage.[11]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Low Yield / Incomplete Reaction Insufficiently reactive conditions.Switch to a stronger reagent (e.g., from Yb(OTf)₃ to TFA if tolerated) or increase temperature/reaction time for the current method.
Catalyst deactivation.Use a higher catalyst loading or add the catalyst portion-wise. Ensure anhydrous conditions if using a moisture-sensitive Lewis acid.
Cleavage of Other Protecting Groups Reagent is not selective enough.Consult the comparison table below and choose a milder, more selective method (e.g., switch from TFA to aqueous H₃PO₄ or a non-acidic method like KOH/THF).
Epimerization at a Chiral Center Conditions are too harsh (strongly acidic or basic, high temperature).Opt for the mildest possible conditions. Catalytic methods like "Magic Blue"/HSiEt₃ or Yb(OTf)₃ at moderate temperatures are often preferred. The Yb(OTf)₃ method was shown to deprotect a mandelate derivative with no loss of optical purity.[4]
Formation of Side Products Re-addition of isobutylene to the product or other functionalities.Add a scavenger like triethylsilane or a thiol to trap the tert-butyl cation/isobutylene.
Substrate degradation.Use milder conditions or a different class of reagent (e.g., switch from acidic to basic).

Data Summary: Alternative Cleavage Methods

The following table summarizes the reaction conditions for several alternative t-butyl ester cleavage methods.

MethodReagents & ConditionsTolerated Groups (Examples)Not Tolerated (Examples)Reference
Aqueous Phosphoric Acid H₃PO₄ (aq)CBZ, Benzyl/Methyl Esters, TBDMS-[1][6]
Ytterbium Triflate 5 mol% Yb(OTf)₃, Nitromethane, 45-50 °C, ~6hBenzyl, Allyl, Methyl, Propargyl Esterst-Butyl Ethers, some N-Boc[4]
"Magic Blue" (Radical) Catalytic MB•+, HSiEt₃ (sacrificial reductant)Ethyl Esters-[8]
Powdered KOH Powdered KOH, THF, Ambient Temperature--[6][7]
Zinc Bromide ZnBr₂, DCMPhF-protected aminesN-Boc, N-Trityl groups[3][5]
Thermolysis (Fluorinated Alcohols) HFIP or TFE (as solvent), 100-150 °C-Some Silyl Ethers (at 150 °C)[9]
Silica Gel Chromatography grade silica gel, Toluene, Refluxt-Butyl Ethers, TMSE Esters-[2]

Key Experimental Protocols

Protocol 1: Cleavage using Ytterbium Triflate

  • Dissolve the t-butyl ester substrate in nitromethane.

  • Add ytterbium triflate (Yb(OTf)₃) (5 mole %).

  • Heat the reaction mixture to 45-50 °C.

  • Monitor the reaction by TLC or LCMS until completion (typically 6-8 hours).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Filter the mixture through a pad of Celite, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the crude carboxylic acid.[4]

  • Purify by crystallization or chromatography as needed.

Protocol 2: Cleavage using "Magic Blue" and Triethylsilane

  • Dissolve the t-butyl ester substrate in a suitable solvent (e.g., dichloromethane).

  • Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).

  • Add tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•+) as a catalyst (e.g., 1 mol%).

  • Stir the reaction at room temperature, monitoring by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired acid.[8]

Protocol 3: Cleavage using Powdered KOH in THF

  • To a solution of the t-butyl benzoate in THF at ambient temperature, add powdered KOH.

  • Stir the suspension vigorously.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to afford the carboxylic acid.[6][7]

Diagrams

G cluster_0 Decision Workflow for t-Butyl Ester Cleavage Start Start: Substrate with t-Butyl Ester AcidStable Are other groups acid-stable? Start->AcidStable TFA Use standard TFA / DCM AcidStable->TFA Yes BaseStable Is substrate base-stable? AcidStable->BaseStable No End End: Deprotected Acid TFA->End MildAcid Try mild Lewis Acid (e.g., Yb(OTf)3, ZnBr2) or Aqueous H3PO4 MildAcid->End BaseStable->MildAcid Maybe (Lewis Acid) KOH Use Powdered KOH / THF BaseStable->KOH Yes Neutral Consider neutral methods: 'Magic Blue'/HSiEt3 or Thermolysis BaseStable->Neutral No KOH->End Neutral->End

Caption: Decision tree for selecting a t-butyl ester cleavage method.

G cluster_1 Generalized Experimental Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Deprotection Reagent (e.g., Lewis Acid, Base, Radical) A->B C 3. Stir at Appropriate Temp (Monitor by TLC/LCMS) B->C D 4. Reaction Quench & Aqueous Workup C->D E 5. Extraction with Organic Solvent D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify Product (Chromatography/Crystallization) F->G G cluster_2 Concept of Orthogonal Deprotection StartMol Boc-NH-R-COOtBu Starting Material MethodA Mild Selective Reagent A (e.g., TMSCl/TFE) StartMol->MethodA MethodB Mild Selective Reagent B (e.g., Yb(OTf)3) StartMol->MethodB ProductA H2N-R-COOtBu t-Butyl Ester Intact MethodA->ProductA ProductB Boc-NH-R-COOH Boc Group Intact MethodB->ProductB

References

Technical Support Center: LC-MS Analysis for Mpeg5-t-butyl Ester Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the LC-MS analysis of reactions involving Mpeg5-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is Mpeg5-t-butyl ester and why is its reaction monitored by LC-MS?

Mpeg5-t-butyl ester is a methoxy-terminated polyethylene glycol (PEG) derivative with five ethylene glycol repeat units, ending in a tert-butyl ester group. The PEG chain enhances solubility in aqueous media, while the t-butyl ester serves as a protecting group for a carboxylic acid.[1][2] LC-MS is the preferred analytical technique for monitoring reactions involving this compound, such as its synthesis (esterification) or hydrolysis (deprotection), due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, products, and byproducts in complex reaction mixtures.[3]

Q2: What are the primary chemical species and their expected masses to monitor in a typical reaction?

The primary species depend on whether you are monitoring an esterification (synthesis) or a hydrolysis (deprotection) reaction.

  • Synthesis Reaction: The esterification of Mpeg5-carboxylic acid with a tert-butyl source.

    • Starting Material: Mpeg5-CH2-COOH (MW: 310.34 g/mol )[4]

    • Product: Mpeg5-CH2-COO-t-butyl (MW: 366.45 g/mol )

  • Hydrolysis Reaction: The removal of the t-butyl protecting group, typically under acidic conditions.[5][6]

    • Starting Material: Mpeg5-CH2-COO-t-butyl (MW: 366.45 g/mol )

    • Product: Mpeg5-CH2-COOH (MW: 310.34 g/mol )

Q3: What type of LC column and mobile phases are recommended for this analysis?

A reversed-phase column, such as a C18 or C8, is commonly used for the analysis of PEG derivatives.[1] A gradient elution is typically employed using:

  • Mobile Phase A: Water with an additive like 0.1% formic acid or 10 mM ammonium formate/acetate to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same additive. The gradient runs from a low to a high concentration of the organic mobile phase (B) to elute compounds of varying polarity.

Q4: Which ionization mode is most effective for detecting Mpeg5-t-butyl ester?

Electrospray ionization (ESI) in positive ion mode is generally the most effective method. PEG compounds readily form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[7][8] The presence of multiple adducts is common and can aid in confirming the identity of the target molecule.

Quantitative Data Summary

Monitoring the reaction progress requires accurate identification of the molecular ions of the key species. The table below lists the calculated m/z values for common adducts in positive ESI mode.

Compound NameMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺[M+NH₄]⁺[M+Na]⁺[M+K]⁺
Mpeg5-CH₂-COOHC₁₃H₂₆O₈310.34[4]311.35328.37333.33349.33
Mpeg5-CH₂-COO-t-butylC₁₇H₃₄O₈366.45367.46384.48389.44405.44

Visualizing the Reaction

The diagram below illustrates the synthesis of Mpeg5-t-butyl ester and its subsequent potential hydrolysis, highlighting the key molecules to be monitored by LC-MS.

Reaction_Workflow cluster_synthesis Synthesis (Esterification) cluster_hydrolysis Deprotection (Hydrolysis) SM Mpeg5-CH₂-COOH (MW: 310.34) Reagent + tert-Butanol (Acid Catalyst) SM->Reagent Product Mpeg5-CH₂-COO-t-butyl (MW: 366.45) Reagent->Product Reaction Progress Product_H Mpeg5-CH₂-COO-t-butyl (MW: 366.45) Acid_H + Acid (e.g., TFA, HCl) Product_H->Acid_H Deprotected Mpeg5-CH₂-COOH (MW: 310.34) Acid_H->Deprotected Undesired Side Reaction or Intentional Deprotection

Caption: Workflow for Mpeg5-t-butyl ester synthesis and hydrolysis.

Troubleshooting Guide

Q: I am not observing the peak for my target analyte (Mpeg5-t-butyl ester). What should I do?

A: This is a common issue that can stem from multiple sources. Follow these steps:

  • Verify Reaction Completion/Progression:

    • Cause: The reaction may not have started or may have gone to completion too quickly.

    • Solution: Analyze a time-zero (t=0) sample and samples from different time points to track the disappearance of starting material and the appearance of the product.

  • Check MS Instrument Settings:

    • Cause: The mass spectrometer might not be set to the correct m/z range, or the ionization parameters could be suboptimal.

    • Solution: Ensure your scan range includes the expected m/z values for all relevant adducts (e.g., 300-450 amu). Perform a system suitability test or tune the instrument with a known standard. Confirm that the ionization source is clean.[9]

  • Assess Sample Preparation:

    • Cause: The analyte concentration may be too low (below the limit of detection) or too high, causing signal suppression.[10] The sample solvent might be incompatible with the mobile phase.

    • Solution: Prepare a fresh, known concentration standard of your analyte to verify instrument performance. Adjust the dilution of your reaction sample. Ensure the final sample solvent is similar in composition to the initial mobile phase.

  • Investigate Analyte Stability:

    • Cause: The t-butyl ester may be prematurely hydrolyzing back to the carboxylic acid during sample preparation or in the LC-MS source, especially if the mobile phase is too acidic or source temperature is too high.[6]

    • Solution: Minimize sample preparation time and keep samples cool. Try using a mobile phase with a less aggressive acid (e.g., ammonium acetate instead of formic acid, if compatible). Reduce the ion source temperature. Look for the corresponding mass of the hydrolyzed product (Mpeg5-CH₂-COOH).

Q: My chromatographic peaks are broad, splitting, or tailing. How can I improve peak shape?

A: Poor peak shape compromises resolution and quantification.

  • Cause: Column overload due to high sample concentration.

    • Solution: Dilute your sample and reinject. High sample loads can lead to broad and tailing peaks.[11]

  • Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. For reversed-phase LC, this means a solvent with a high aqueous content.

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If peak shape does not improve, the column may be contaminated or have reached the end of its lifespan and may need replacement.[9]

  • Cause: Secondary interactions between the analyte and the column's stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. The addition of a small amount of acid (like formic acid) usually ensures the carboxylic acid is protonated.

Q: My signal intensity is low or inconsistent. What are the potential causes?

A: Low or fluctuating signals can prevent accurate monitoring.

  • Cause: Ion suppression from the reaction matrix (salts, catalysts, etc.).

    • Solution: Dilute the sample significantly to reduce matrix effects. If possible, perform a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

  • Cause: Poor ionization or inefficient transfer of ions.

    • Solution: Optimize ESI source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature.[12] Check for contamination in the ion source.

  • Cause: LC system issues like leaks or pump problems.

    • Solution: Check for pressure fluctuations, which can indicate air bubbles or leaks in the system.[12] Purge the pumps to remove any bubbles.

Q: I see a complex mass spectrum with many peaks for my PEGylated compound. Is this an issue?

A: This is often normal for PEG compounds.

  • Cause: Polydispersity and multiple charge states. Commercial PEG reagents can have a distribution of chain lengths, although Mpeg5 should be relatively monodisperse. More commonly, larger PEG molecules can acquire multiple charges in the ESI source (e.g., [M+2H]²⁺, [M+Na+H]²⁺).[13][14]

  • Solution: Use mass spectrometry software to deconvolute the spectrum to a zero-charge mass, which can help simplify the data and confirm the mass of the neutral molecule.[3] Also, identify the different adduct series ([M+Na]⁺, [M+K]⁺, etc.) to account for the various peaks.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing common LC-MS issues during reaction monitoring.

Troubleshooting_Flowchart Start Start Troubleshooting Problem What is the primary issue? Start->Problem NoPeak No / Very Low Analyte Peak Problem->NoPeak No Signal BadShape Poor Peak Shape (Broad, Tailing, Split) Problem->BadShape Bad Chromatography ComplexMS Complex Mass Spectrum Problem->ComplexMS Confusing MS Data CheckReaction Verify reaction progress (t=0 vs. t=x) NoPeak->CheckReaction CheckOverload Dilute sample (check for overload) BadShape->CheckOverload Deconvolute Use deconvolution software to determine zero-charge mass ComplexMS->Deconvolute CheckMS Check MS settings (m/z range, tuning) CheckReaction->CheckMS Reaction is proceeding CheckSamplePrep Review sample prep (dilution, solvent) CheckMS->CheckSamplePrep MS settings are correct CheckStability Investigate analyte stability (in-source hydrolysis?) CheckSamplePrep->CheckStability Sample prep is correct End Problem Resolved CheckStability->End CheckSolvent Ensure sample solvent is compatible with mobile phase CheckOverload->CheckSolvent Dilution didn't help CheckColumn Flush or replace column CheckSolvent->CheckColumn Solvent is compatible CheckColumn->End IdentifyAdducts Identify different adduct series ([M+H]+, [M+Na]+, etc.) Deconvolute->IdentifyAdducts Deconvolution helps IdentifyAdducts->End

Caption: A logical flowchart for troubleshooting LC-MS analysis.

Experimental Protocols

1. Sample Preparation for Reaction Monitoring

This protocol is a general guideline and should be optimized for your specific reaction conditions.

  • Quenching (if necessary): If the reaction is fast, you may need to stop it before analysis. This can often be achieved by rapid cooling on an ice bath or by adding a quenching agent that neutralizes a catalyst or reactant.

  • Dilution: Withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Solubilization: Dilute the aliquot in a suitable solvent. A good starting point is a 1:100 dilution in a mixture of 50:50 water:acetonitrile. The final solvent should be compatible with the initial LC mobile phase conditions to ensure good peak shape.[10]

  • Filtration/Centrifugation: If the sample contains particulates, centrifuge at >10,000 x g for 5 minutes or filter through a 0.22 µm syringe filter to prevent clogging the LC system.[11]

  • Transfer: Transfer the clear supernatant or filtrate to an autosampler vial for injection.

2. Standard LC-MS Method

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • MS System: ESI-capable single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 800.

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Drying Gas Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 35 - 45 psi.

Note: These parameters are starting points and should be optimized for your specific instrument and analyte.

References

Technical Support Center: Optimizing PROTAC Efficiency with PEG Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of polyethylene glycol (PEG) linker length in PROTAC efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC development and experimentation, with a focus on linker-related challenges.

Question: My PROTAC shows weak or no degradation of the target protein. What are the potential linker-related causes and how can I troubleshoot this?

Answer:

Weak or no degradation is a frequent challenge in PROTAC development. After confirming target engagement and E3 ligase binding, the linker is a primary suspect. Here’s a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Weak/No Degradation A Initial Observation: Weak or No Target Degradation B Step 1: Vary PEG Linker Length Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8). A->B C Step 2: Assess Ternary Complex Formation Use TR-FRET or NanoBRET assays to determine if the linker length facilitates a stable ternary complex. B->C D Is a stable ternary complex formed? C->D E Yes D->E Yes F No D->F No G Step 3: Evaluate Target Ubiquitination Perform in-cell ubiquitination assays. E->G M The linker is likely too short (steric hindrance) or too long (ineffective proximity). Re-evaluate linker length and composition. F->M H Is the target protein ubiquitinated? G->H I Yes H->I Yes J No H->J No K Step 4: Check for Proteasomal Degradation Confirm degradation via Western Blot or In-Cell Western. Consider proteasome inhibitor controls. I->K N The linker may not be positioning the E3 ligase correctly for ubiquitin transfer. Consider alternative linker attachment points. J->N L Problem likely lies with downstream proteasomal machinery or cellular localization. K->L

Caption: Troubleshooting workflow for weak or no PROTAC-mediated degradation.

Possible Causes & Solutions:

  • Suboptimal Linker Length: The distance between the target protein and the E3 ligase is crucial for the formation of a productive ternary complex.[1][2]

    • Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[]

    • Too Long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4]

    • Solution: Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to empirically determine the optimal length.[5]

  • Incorrect Linker Attachment Point: The exit vector of the linker from both the warhead and the E3 ligase ligand significantly impacts the geometry of the ternary complex.

    • Solution: If structurally feasible, synthesize PROTACs with the linker attached to different solvent-exposed points on the warhead and E3 ligase ligand.

Question: I'm observing a "hook effect" with my PROTAC. Can the PEG linker length influence this?

Answer:

Yes, the hook effect, where the degradation efficiency decreases at higher PROTAC concentrations, can be influenced by the linker. The hook effect is primarily caused by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation.

While the linker's length doesn't directly cause the hook effect, an optimized linker that promotes a highly stable and cooperative ternary complex can mitigate it. A well-designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, making the ternary complex more stable than the binary complexes.

Troubleshooting the Hook Effect:

  • Optimize Linker Length: A linker that is too long or too flexible might not sufficiently stabilize the ternary complex, leading to a more pronounced hook effect. Systematically varying the PEG linker length can help identify a configuration that maximizes ternary complex stability.

  • Increase Linker Rigidity: While PEG linkers offer good solubility, incorporating more rigid elements (e.g., cycloalkyl or aromatic moieties) can sometimes better pre-organize the PROTAC for ternary complex formation, potentially reducing the hook effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG linker in a PROTAC?

A1: The PEG linker in a PROTAC serves several critical functions:

  • Bridges the Target Protein and E3 Ligase: It physically connects the warhead (which binds the target protein) and the E3 ligase ligand, inducing their proximity.[6]

  • Influences Ternary Complex Formation: The length and flexibility of the linker are key determinants of the stability and conformation of the PROTAC-induced ternary complex.[1]

  • Impacts Physicochemical Properties: PEG linkers can increase the water solubility and affect the cell permeability of the PROTAC molecule.[7][8]

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Molecule Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Q2: Is there a universal optimal PEG linker length for all PROTACs?

A2: No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair.[4][9] The optimal linker length needs to be empirically determined for each new PROTAC system. For example, for an estrogen receptor (ER)-α targeting PROTAC, a 16-atom linker was found to be optimal.[9][10]

Q3: How does PEG linker length affect the DC50 and Dmax of a PROTAC?

A3: The PEG linker length has a profound impact on both the potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum percentage of degradation) of a PROTAC. An optimal linker length will result in a lower DC50 value and a higher Dmax. Deviations from the optimal length, either shorter or longer, can lead to a significant decrease in both potency and efficacy.

Q4: Can changing the PEG linker length affect the selectivity of a PROTAC?

A4: Yes, altering the PEG linker length can modulate the selectivity of a PROTAC. In some cases, a subtle change, such as the addition of a single ethylene glycol unit, can switch a PROTAC from a dual degrader to a selective degrader for one protein over a closely related one.[5]

Quantitative Data on PEG Linker Length and PROTAC Efficiency

The following tables summarize data from published studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation [9][11]

PROTAC CompoundLinker Length (atoms)ER Degradation at 10 µM (% of control)
11 9~50%
12 12~75%
13 16>95%
14 19~60%
15 21~40%

Table 2: Impact of PEG Linker Length on BTK Degrader Potency

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
P-2 2>1000<20
P-3 3120~60
P-4 425>90
P-5 580~85

Note: The data in Table 2 is a representative example based on trends observed in multiple publications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of PROTAC efficiency.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

TR-FRET Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 Ligase) in a biochemical setting.

Protocol:

  • Reagents:

    • Tagged Target Protein (e.g., GST-tagged)

    • Tagged E3 Ligase (e.g., His-tagged CRBN/DDB1)

    • Terbium (Tb)-conjugated anti-GST antibody (donor)

    • Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor)

    • PROTAC compounds at various concentrations.

  • Assay Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC compound.

  • Antibody Addition: Add the Tb-conjugated donor antibody and the fluorescently labeled acceptor antibody to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for complex formation and antibody binding.[12]

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation.[13]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To monitor the formation of the ternary complex in living cells.

Protocol:

  • Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (which will be labeled with a fluorescent acceptor).

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Substrate Addition and Measurement: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal indicates the formation of the ternary complex. This can be monitored in real-time to assess the kinetics of complex formation.[14][15]

G cluster_0 PROTAC Experimental Evaluation Workflow A Synthesize PROTAC Library (Varying PEG Linker Lengths) B Biochemical Assays (e.g., TR-FRET for Ternary Complex) A->B C Cell-Based Assays A->C G Determine DC50 and Dmax B->G D In-Cell Ternary Complex Formation (e.g., NanoBRET) C->D E Target Ubiquitination Assays D->E F Protein Degradation Assays (Western Blot, In-Cell Western) E->F F->G H Lead PROTAC Candidate G->H

Caption: A typical experimental workflow for evaluating PROTAC efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: MPEG5-t-butyl ester versus MPEG5-NHS ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is a critical decision that can significantly impact the efficiency, stability, and overall success of their conjugate. This guide provides an in-depth, objective comparison of two commonly encountered methoxy polyethylene glycol (MPEG) derivatives: MPEG5-t-butyl ester and MPEG5-NHS ester, supported by experimental principles and protocols.

At the heart of this comparison lies a fundamental difference in their chemical reactivity and procedural workflow. MPEG5-NHS ester is an amine-reactive compound ready for direct conjugation, while MPEG5-t-butyl ester serves as a precursor, requiring a deprotection step to reveal a carboxylic acid, which must then be activated for bioconjugation. This distinction dictates the experimental approach, timeline, and ultimately, the suitability of each reagent for a given application.

Executive Summary: Key Differences at a Glance

FeatureMPEG5-t-butyl esterMPEG5-NHS ester
Reactivity Inert; requires deprotection and activationHighly reactive towards primary amines
Bioconjugation Workflow Multi-step (Deprotection -> Activation -> Conjugation)One-step (Direct Conjugation)
Reaction Selectivity Dependent on the activation chemistry usedHighly selective for primary amines (e.g., lysine residues)
Stability of Reagent Highly stable as a t-butyl esterSusceptible to hydrolysis, especially in aqueous solutions at neutral to high pH
Resulting Linkage Stable amide bond (after activation and conjugation)Stable amide bond
Use Case As a protected precursor for introducing a carboxylic acidDirect and rapid PEGylation of proteins and peptides

Reaction Mechanisms and Workflow

The divergent paths of bioconjugation using these two esters are best understood by examining their respective reaction mechanisms and the resulting experimental workflows.

MPEG5-NHS Ester: The Direct Approach

MPEG5-NHS ester is an activated ester designed for the direct and efficient modification of primary amines, such as the N-terminus of a protein or the side chain of lysine residues. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating a nucleophilic attack by the amine to form a stable amide bond.

NHS_Ester_Reaction MPEG_NHS {MPEG5-O-(C=O)-NHS | MPEG5-NHS Ester} Intermediate {Tetrahedral Intermediate} MPEG_NHS->Intermediate + Protein-NH2 Protein {Protein-NH2 | Primary Amine} Protein->Intermediate Conjugate {MPEG5-O-(C=O)-NH-Protein | Stable Amide Bond} Intermediate->Conjugate Elimination NHS {N-Hydroxysuccinimide} Intermediate->NHS

The experimental workflow is consequently straightforward, making it a popular choice for routine PEGylation.

NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_protein Dissolve protein in amine-free buffer (pH 7.2-8.5) mix Add NHS ester solution to protein solution dissolve_protein->mix dissolve_nhs Dissolve MPEG5-NHS ester in dry organic solvent (e.g., DMSO) dissolve_nhs->mix incubate Incubate (e.g., 1-2 hours at RT) mix->incubate purify Purify conjugate (e.g., dialysis, size-exclusion chromatography) incubate->purify

MPEG5-t-butyl ester: The Two-Step Approach

In stark contrast, the t-butyl ester group is a protecting group for a carboxylic acid and is not reactive towards amines.[1] Its use in bioconjugation necessitates a two-step process: deprotection followed by activation.

Step 1: Deprotection. The t-butyl group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid (MPEG5-COOH).

Step 2: Activation and Conjugation. The newly formed carboxylic acid must be activated to facilitate reaction with an amine. A common method is to convert it into an NHS ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting MPEG5-NHS ester can then react with the target protein as described previously.

TButyl_Workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation start MPEG5-t-butyl ester deprotect Treat with acid (e.g., TFA) start->deprotect mpeg_cooh MPEG5-COOH deprotect->mpeg_cooh activate Activate with EDC/NHS mpeg_cooh->activate mpeg_nhs In situ generated MPEG5-NHS ester activate->mpeg_nhs conjugate React with Protein-NH2 mpeg_nhs->conjugate purify Purify conjugate conjugate->purify

Performance Comparison

ParameterMPEG5-t-butyl ester ApproachMPEG5-NHS ester ApproachSupporting Data Insights
Reaction Efficiency Overall yield can be lower due to multiple steps (deprotection, activation, purification).Generally high yield in a single step, but sensitive to hydrolysis.NHS ester reactions are fast, often completing in 30-120 minutes.[] However, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6, highlighting the competing hydrolysis reaction.[3]
Specificity Specificity is determined by the chosen activation chemistry (e.g., EDC/NHS for amines).Highly specific for primary amines at physiological to slightly alkaline pH.[3]While highly selective for primary amines, NHS esters can have minor side reactions with other nucleophiles like hydroxyl or sulfhydryl groups, though the resulting linkages are less stable.
Stability of Conjugate Forms a very stable amide bond.Forms a very stable amide bond.The amide bond formed is thermodynamically stable and generally not subject to hydrolysis under physiological conditions.[][4]
Ease of Use More complex, requiring expertise in organic synthesis for deprotection and activation steps.Simple "mix-and-react" procedure, more accessible for non-chemists.Protocols for NHS ester conjugation are widely available and straightforward.[5][6]
Cost & Time Potentially higher overall cost due to additional reagents and significantly longer experimental time.More time-efficient and requires fewer reagents for the conjugation step itself.The multi-step nature of the t-butyl ester approach inherently adds time for reactions and intermediate purification.

Experimental Protocols

Protocol 1: Bioconjugation with MPEG5-NHS ester

This protocol is a general guideline for labeling a protein with an MPEG5-NHS ester.

Materials:

  • Protein of interest

  • MPEG5-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.

  • Prepare MPEG5-NHS Ester Solution: Immediately before use, dissolve the MPEG5-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester moiety readily hydrolyzes in the presence of water.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved MPEG5-NHS ester to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted MPEG5-NHS ester and byproducts by dialysis against a suitable buffer or by using a desalting/size-exclusion column.

  • Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.

Protocol 2: Deprotection and Activation of MPEG5-t-butyl ester for Bioconjugation

This protocol outlines the initial steps required before the conjugation reaction can occur.

Part A: Deprotection of MPEG5-t-butyl ester

  • Dissolution: Dissolve the MPEG5-t-butyl ester in a suitable solvent like dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or NMR).

  • Work-up: Remove the TFA and solvent under reduced pressure. The resulting MPEG5-carboxylic acid (MPEG5-COOH) may require further purification.

Part B: Activation of MPEG5-COOH and Conjugation

  • Activation: Dissolve the purified MPEG5-COOH in an anhydrous organic solvent. Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and a coupling agent like EDC (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for several hours to form the MPEG5-NHS ester in situ.

  • Conjugation: Proceed with the conjugation reaction by adding this activated MPEG solution to the protein solution as described in Protocol 1, step 3 .

Applications in Signaling Pathways and Drug Development

PEGylated proteins are widely used to improve the pharmacokinetic properties of therapeutic proteins, such as increasing their circulation half-life and reducing immunogenicity.[7] These conjugates can be used to study and modulate various cellular signaling pathways. For example, a PEGylated growth factor could be used to investigate receptor activation and downstream signaling with the benefit of a longer duration of action in vivo. The choice between the two MPEG esters would depend on the availability of the starting material and the synthetic strategy. If a researcher is developing a novel conjugate and needs to synthesize the PEG derivative from a carboxylic acid precursor, the t-butyl ester serves as a valuable protecting group during intermediate synthetic steps. Conversely, for direct and rapid PEGylation of an existing protein, the NHS ester is the more practical choice.

Conclusion

The choice between MPEG5-t-butyl ester and MPEG5-NHS ester for bioconjugation is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental context.

  • MPEG5-NHS ester is the reagent of choice for direct, one-step bioconjugation to proteins and other amine-containing biomolecules. Its ease of use and high reactivity make it ideal for routine PEGylation, rapid screening, and applications where a straightforward workflow is paramount.

  • MPEG5-t-butyl ester is best viewed as a stable, protected precursor to a reactive PEG derivative. It is suitable for multi-step synthetic strategies where a carboxylic acid moiety is required at a specific point in a synthetic scheme. Its use requires a deeper expertise in chemical synthesis for the deprotection and activation steps.

For the majority of researchers in biology and drug development looking to PEGylate a protein, the MPEG5-NHS ester offers a more efficient and accessible path to achieving their desired conjugate. The MPEG5-t-butyl ester remains a valuable tool for synthetic chemists designing more complex, multi-component bioconjugates from the ground up.

References

The Balancing Act: How PEG Linker Length Dictates Efficacy in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on selecting the optimal Polyethylene Glycol (PEG) linker length for enhanced drug delivery, comparing key performance metrics and outlining detailed experimental protocols.

In the intricate world of drug delivery, the linker molecule connecting a therapeutic agent to its carrier is a critical determinant of success. Among the most utilized linkers are polyethylene glycol (PEG) chains, prized for their ability to improve the solubility, stability, and pharmacokinetic profile of conjugated drugs.[1][2][3][4] However, the length of this PEG linker is not a one-size-fits-all parameter. The choice between a short, rigid linker and a long, flexible one can profoundly impact a drug delivery system's journey through the body and its ultimate therapeutic efficacy. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to aid researchers in making informed decisions for their drug delivery system design.

The length of a PEG linker directly influences several key biophysical and pharmacological properties of a drug conjugate.[1][5] Shorter PEG chains (e.g., PEG2-PEG12) are often employed for compact labeling, while longer chains (e.g., PEG2000 and above) are typically chosen to enhance solubility and reduce immunogenicity.[1] The selection of an appropriate PEG linker length is a balancing act, weighing the benefits of prolonged circulation and enhanced tumor accumulation against potential drawbacks like reduced cellular uptake or cytotoxicity.

Comparative Analysis of PEG Linker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on the performance of drug delivery systems, particularly in the context of liposomal formulations and antibody-drug conjugates (ADCs).

Table 1: Impact of PEG Linker Length on Pharmacokinetics and Tumor Accumulation of Liposomal Doxorubicin
PEG Linker LengthMean Particle Size (nm)In Vivo Tumor Accumulation (Relative to Non-Targeted Liposomes)Tumor Size Reduction (Compared to control)Plasma Half-life
2 kDa (FL-2K) 110-140Increased~20-30%Not specified
5 kDa (FL-5K) 110-140Significantly Increased~30-40%Not specified
10 kDa (FL-10K) 110-140Most Significantly Increased>40%[6][7]Not specified

Data synthesized from a study on folate-linked liposomal doxorubicin targeting folate receptor-overexpressing KB cells.[6][7]

Table 2: Influence of PEG Side Chain Length on the In Vivo Properties of an Antibody-Drug Conjugate (ADC)
Number of PEG UnitsPlasma Clearance (Relative to non-PEGylated ADC)Tumor Exposure (Relative to non-PEGylated ADC)Tumor to Plasma Exposure RatioTumor Weight Reduction
0 (Control) 1x1x1x11%
2 SlowerIncreasedLower35-45%
4 SlowerIncreasedLower35-45%
8 Significantly SlowerSignificantly IncreasedHigher75-85%[8]
12 Significantly SlowerSignificantly IncreasedHigher75-85%[8][9]
24 Significantly SlowerSignificantly IncreasedHigher75-85%[8]

Data from a study investigating PEGylated glucuronide-MMAE linkers on an anti-CD30 ADC in a L540cy tumor xenograft model.[8][9] A clear threshold was observed, with PEG8 and longer chains showing optimal performance.[9][10]

Table 3: Effect of PEG Linker Length on the Half-Life and Cytotoxicity of an Affibody-Based Drug Conjugate
Conjugate (Linker)Half-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
ZHER2-SMCC-MMAE (No PEG) 1x1x
ZHER2-PEG4K-MMAE (4 kDa PEG) 2.5-fold4.5-fold
ZHER2-PEG10K-MMAE (10 kDa PEG) 11.2-fold[11][12]22-fold[11][12][13]

This study on affibody-drug conjugates highlights a common trade-off: longer PEG chains significantly improve circulation half-life but can also decrease in vitro cytotoxicity.[11][12][13] However, the prolonged circulation can lead to enhanced overall tumor inhibition in vivo.[11][13]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of different PEG linker lengths.

Preparation and Characterization of Folate-Linked PEGylated Liposomes
  • Liposome Formulation: Liposomes were prepared using a lipid film hydration method. The lipid composition was typically HSPC, DSPE-PEG2k, and cholesterol in a 55:5:40 molar ratio. For targeted liposomes, varying lengths of DSPE-PEG-Folate (2k, 5k, 10k) were incorporated.

  • Drug Encapsulation: The chemotherapeutic drug, such as doxorubicin (Dox), was encapsulated using an ammonium sulfate gradient loading method.

  • Physicochemical Characterization: The size, polydispersity index (PDI), and zeta potential of the prepared liposomes were determined using dynamic light scattering (DLS). The morphology was observed by transmission electron microscopy (TEM).

In Vitro Cellular Uptake Studies
  • Cell Lines: Folate receptor-overexpressing cell lines (e.g., KB cells) were used.

  • Methodology: Cells were incubated with fluorescently labeled liposomes (e.g., containing a FITC-labeled lipid) for a specified period.

  • Analysis: Cellular uptake was quantified using flow cytometry to measure the mean fluorescence intensity of the cells. Confocal fluorescence microscopy was used for visualization of intracellular localization.[6]

In Vivo Animal Studies for Efficacy and Pharmacokinetics
  • Animal Models: Tumor xenografts were established by subcutaneously injecting human cancer cells (e.g., KB or L540cy) into the flank of immunocompromised mice (e.g., nude mice).[6][9]

  • Treatment Regimen: Once tumors reached a certain volume, mice were treated with different drug-linker formulations via intravenous injection.

  • Tumor Growth Inhibition: Tumor volume was measured regularly using calipers. The reduction in tumor weight was determined at the end of the study as a measure of efficacy.[8]

  • Biodistribution and Pharmacokinetics: For biodistribution studies, radiolabeled ADCs or fluorescently labeled liposomes were administered. At various time points, plasma and major organs (tumor, liver, spleen, kidney, etc.) were collected. Radioactivity or fluorescence was measured to determine the concentration of the conjugate.[8][14] Plasma clearance and half-life were calculated from the plasma concentration-time data.[9][15]

In Vitro Cytotoxicity Assays
  • Methodology: Cancer cell lines were treated with serial dilutions of the drug conjugates for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability was assessed using assays such as MTT or CellTiter-Glo to determine the concentration of the conjugate that inhibits cell growth by 50% (IC50 or EC50).[9][13]

Visualizing the Impact of PEG Linker Length

Diagrams generated using Graphviz (DOT language) can effectively illustrate the conceptual relationships and experimental workflows discussed.

PEG_Linker_Impact cluster_short Short PEG Linker cluster_long Long PEG Linker cluster_outcome Therapeutic Outcome Short_Linker Short PEG (e.g., < 2kDa) Limited_Flex Limited Conformational Freedom Short_Linker->Limited_Flex Rapid_Clearance Potential for Faster Renal Clearance Short_Linker->Rapid_Clearance Favorable_Interaction May Afford Favorable Receptor-Ligand Interaction [1] Short_Linker->Favorable_Interaction Therapeutic_Efficacy Overall Therapeutic Efficacy Rapid_Clearance->Therapeutic_Efficacy Reduced Efficacy Favorable_Interaction->Therapeutic_Efficacy Potentially Higher Binding Affinity Long_Linker Long PEG (e.g., > 5kDa) Increased_Solubility Enhanced Aqueous Solubility [2] Long_Linker->Increased_Solubility Prolonged_Circulation Prolonged Circulation (Reduced Clearance) [3, 11] Long_Linker->Prolonged_Circulation Enhanced_Tumor_Accumulation Increased Tumor Accumulation (EPR Effect) [1, 7] Long_Linker->Enhanced_Tumor_Accumulation Reduced_Immunogenicity Reduced Immunogenicity [2] Long_Linker->Reduced_Immunogenicity Prolonged_Circulation->Therapeutic_Efficacy Greater Opportunity for Tumor Localization Enhanced_Tumor_Accumulation->Therapeutic_Efficacy Increased Drug at Target Site

Caption: Conceptual overview of how short versus long PEG linkers influence drug delivery system properties.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A1 Formulate Drug Carrier (e.g., Liposome, ADC) A2 Incorporate PEG Linkers of Varying Lengths A1->A2 A3 Characterize Physicochemical Properties (Size, Stability) A2->A3 B1 Cellular Uptake Assay (Flow Cytometry, Microscopy) A3->B1 B2 Cytotoxicity Assay (IC50 Determination) B1->B2 C1 Establish Tumor Xenograft in Animal Model B2->C1 C2 Administer Conjugates C1->C2 C3 Pharmacokinetic Study (Blood Sampling) C2->C3 C4 Biodistribution Study (Organ/Tumor Analysis) C2->C4 C5 Efficacy Study (Tumor Growth Monitoring) C2->C5

Caption: A typical experimental workflow for comparing different PEG linker lengths in drug delivery.

Conclusion

The selection of an optimal PEG linker length is a critical step in the design of effective drug delivery systems. Experimental evidence consistently demonstrates that longer PEG linkers generally lead to prolonged circulation times and enhanced tumor accumulation, which can translate to improved in vivo efficacy.[6][8] However, researchers must be mindful of a potential trade-off with reduced in vitro cytotoxicity.[11][13] The data suggests the existence of a therapeutic threshold, where increasing the PEG length beyond a certain point may not confer additional benefits in terms of plasma clearance and efficacy.[9][10] Therefore, a systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, is essential to identify the ideal linker that maximizes the therapeutic index for a specific drug and delivery platform.

References

A Comparative Guide to Carboxylic Acid Protection: The Ascendancy of the t-Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate protecting group for a carboxylic acid can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the plethora of options, the t-butyl ester has emerged as a particularly advantageous choice. This guide provides an objective comparison of the t-butyl ester with other common carboxylic acid protecting groups, supported by experimental data and detailed protocols.

Executive Summary

The t-butyl ester offers a superior combination of stability across a wide range of reaction conditions and remarkably selective deprotection under mild acidic conditions. This makes it an invaluable tool, particularly in complex syntheses such as peptide and nucleotide chemistry where orthogonality is paramount. While other protecting groups like methyl, ethyl, and benzyl esters have their applications, they often fall short of the t-butyl ester's versatility and reliability.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for common carboxylic acid protecting groups. The data has been compiled from various sources and represents typical yields and conditions.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)
t-Butyl Ester Isobutylene, cat. H₂SO₄>90TFA, DCM>95
Di-t-butyl dicarbonate, DMAP85-95HCl in Dioxane>95
Methyl Ester MeOH, H₂SO₄ (Fischer)80-95NaOH, MeOH/H₂O (Saponification)>90
CH₂N₂~95LiOH, THF/H₂O>90
Ethyl Ester EtOH, H₂SO₄ (Fischer)80-95KOH, EtOH/H₂O (Saponification)>90
Benzyl Ester BnBr, Base85-95H₂, Pd/C (Hydrogenolysis)>95
BnOH, DCC80-90Na/NH₃ (Birch Reduction)80-90
Protecting GroupStability to Basic Conditions (e.g., LiOH, K₂CO₃)Stability to Nucleophiles (e.g., Grignard, Organolithiums)Stability to Mild Acid (e.g., AcOH)Stability to Hydrogenolysis (H₂, Pd/C)
t-Butyl Ester HighHighModerateHigh
Methyl Ester Low (saponifies)Low (transesterification/addition)HighHigh
Ethyl Ester Low (saponifies)Low (transesterification/addition)HighHigh
Benzyl Ester Moderate (can saponify)Moderate (can react)HighLow (cleaved)

Key Advantages of the t-Butyl Ester

The exceptional utility of the t-butyl ester stems from several key properties:

  • High Stability: t-Butyl esters are exceptionally stable to a wide array of reagents, including bases, nucleophiles, and reducing agents.[1] This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. The steric hindrance provided by the bulky t-butyl group effectively shields the carbonyl group from attack.[2]

  • Mild and Selective Cleavage: The deprotection of t-butyl esters is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] This cleavage occurs via a stable tertiary carbocation intermediate, a mechanism that is highly specific to the t-butyl group. This allows for the selective deprotection of the t-butyl ester in the presence of other acid-sensitive groups, a concept known as orthogonality.

  • Orthogonality in Complex Synthesis: In the intricate world of peptide synthesis, the t-butyl group is a cornerstone of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[3] The Fmoc protecting group on the amine terminus is base-labile, while the t-butyl esters protecting the side-chain carboxylic acids are acid-labile. This orthogonality allows for the selective deprotection and coupling of amino acids in a controlled manner.[3][4]

  • Avoidance of Harsh Basic Conditions: Unlike methyl and ethyl esters, which require saponification with strong bases for deprotection, t-butyl esters are cleaved under non-hydrolytic, acidic conditions. This is a significant advantage when working with base-sensitive substrates, preventing potential side reactions like epimerization or degradation.

Experimental Protocols

Protection of a Carboxylic Acid as a t-Butyl Ester

Method 1: Using Isobutylene

  • Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of t-butyl acetate and dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Bubble isobutylene gas through the solution or add liquid isobutylene.

  • Seal the reaction vessel and allow it to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the t-butyl ester by flash chromatography if necessary.

Method 2: Using Di-t-butyl dicarbonate (Boc₂O)

  • Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as THF or dichloromethane.

  • Add di-t-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS), typically accompanied by the evolution of CO₂ gas.

  • Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the t-butyl ester by flash chromatography if necessary.

Deprotection of a t-Butyl Ester
  • Dissolve the t-butyl ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA) depending on the substrate's sensitivity.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • The resulting carboxylic acid can be used directly or purified as needed.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_tbutyl t-Butyl Ester cluster_methyl Methyl/Ethyl Ester cluster_benzyl Benzyl Ester tbutyl t-Butyl Ester tbutyl_stability High Stability (Base, Nucleophiles) tbutyl->tbutyl_stability Stable to tbutyl_cleavage Mild Acidic Cleavage (TFA) tbutyl->tbutyl_cleavage Cleaved by methyl Methyl/Ethyl Ester methyl_stability Low Stability (Base, Nucleophiles) methyl->methyl_stability Unstable to methyl_cleavage Harsh Basic Cleavage (Saponification) methyl->methyl_cleavage Cleaved by benzyl Benzyl Ester benzyl_stability Moderate Stability benzyl->benzyl_stability Stability benzyl_cleavage Reductive Cleavage (Hydrogenolysis) benzyl->benzyl_cleavage Cleaved by experimental_workflow start Carboxylic Acid (R-COOH) protection Protection (Isobutylene, H+ or Boc₂O, DMAP) start->protection protected_acid t-Butyl Protected Acid (R-COO-tBu) protection->protected_acid synthesis Multi-step Synthesis (Base, Nucleophiles, Reductants) protected_acid->synthesis deprotection Deprotection (TFA, DCM) synthesis->deprotection final_product Final Product (R-COOH) deprotection->final_product orthogonal_protection molecule Fmoc-NH-R₁-COOH R₂-COO-tBu reagent1 Base (Piperidine) molecule:amine->reagent1 Selective Deprotection reagent2 Acid (TFA) molecule:sidechain->reagent2 Selective Deprotection product1 H₂N-R₁-COOH R₂-COO-tBu reagent1->product1 product2 Fmoc-NH-R₁-COOH R₂-COOH reagent2->product2

References

A Comparative Guide to the Characterization of mPEG5-t-butyl Ester Conjugates by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical methods are paramount for ensuring product quality, purity, and stability. This guide provides a comparative overview of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of methoxy polyethylene glycol with five repeating units conjugated to a t-butyl ester (mPEG5-t-butyl ester). We present supporting experimental data and detailed protocols to assist in method selection and implementation.

At a Glance: HPLC vs. NMR for mPEG5-t-butyl Ester Analysis

FeatureHPLC (High-Performance Liquid Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Primary Information Purity, quantity, molecular weight distribution, detection of impuritiesStructural confirmation, molecular weight determination, quantification, impurity identification
Strengths High sensitivity, high throughput, excellent for separating complex mixtures, well-established for quality controlProvides detailed structural information, non-destructive, primary quantitative method (qNMR)
Limitations Requires reference standards for identification and quantification, potential for co-elution of impuritiesLower sensitivity compared to HPLC, can be complex to interpret for large or heterogeneous molecules
Typical Run Time 15-30 minutes per sample5-60 minutes per sample, depending on the experiment
Sample Requirements ~1 mg/mL in a suitable solvent~5-10 mg dissolved in a deuterated solvent

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of a representative mPEG5-t-butyl ester conjugate sample using HPLC and ¹H NMR.

Table 1: HPLC Analysis of mPEG5-t-butyl Ester Conjugate

AnalyteRetention Time (min)Peak Area (%)Purity (%)
mPEG5-t-butyl ester10.298.599.1
Unreacted mPEG54.51.2N/A
Hydrolyzed conjugate8.10.3N/A

Table 2: ¹H NMR (400 MHz, CDCl₃) Analysis of mPEG5-t-butyl Ester Conjugate

AssignmentChemical Shift (ppm)MultiplicityIntegration (Relative)
-C(CH₃)₃ (t-butyl)1.45s9
-OCH₃ (methoxy)3.38s3
-CH₂-CH₂-O- (PEG backbone)3.55-3.75m20
-O-CH₂-C(O)-4.25t2

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of mPEG5-t-butyl ester conjugates.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_results Results synthesis Synthesis of mPEG5-t-butyl ester purification Purification (e.g., Flash Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr data_analysis Data Analysis & Comparison hplc->data_analysis nmr->data_analysis report Final Report data_analysis->report

Caption: Workflow for mPEG5-t-butyl ester characterization.

Detailed Experimental Protocols

HPLC Method for Purity Determination

This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for separating the mPEG5-t-butyl ester conjugate from potential impurities such as the starting mPEG5 alcohol and the hydrolyzed carboxylic acid derivative.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B

  • Sample Preparation:

    • Dissolve the mPEG5-t-butyl ester conjugate in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

¹H NMR for Structural Confirmation and Quantification

This protocol details the use of ¹H NMR for the structural elucidation and purity assessment of the mPEG5-t-butyl ester conjugate.

  • Instrumentation:

    • 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the mPEG5-t-butyl ester conjugate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the t-butyl group (singlet around 1.45 ppm), the methoxy group (singlet around 3.38 ppm), the PEG backbone (multiplet from 3.55-3.75 ppm), and the methylene group adjacent to the ester (triplet around 4.25 ppm).

    • The ratio of these integrations should be consistent with the structure (9:3:20:2). Deviations can indicate the presence of impurities. For instance, the absence of the t-butyl signal and the appearance of a broad carboxylic acid proton signal around 10-12 ppm would suggest hydrolysis.

Comparison of Techniques

HPLC is an exceptionally powerful technique for assessing the purity of the mPEG5-t-butyl ester conjugate.[] Its high resolving power allows for the separation of the main compound from closely related impurities, such as the unreacted starting material and potential degradation products.[2][3] The use of a gradient elution method in RP-HPLC is particularly effective for separating molecules with differing polarities, which is ideal for this type of analysis. Quantification is typically achieved by comparing the peak area of the main component to the total area of all peaks, providing a percentage purity value.

NMR spectroscopy , on the other hand, provides unparalleled insight into the molecular structure of the conjugate.[4][5] ¹H NMR can definitively confirm the presence of key functional groups, such as the t-butyl ester and the PEG backbone, through their characteristic chemical shifts and signal multiplicities.[6] Furthermore, by carefully integrating the signals, one can determine the relative ratios of these groups, which serves as a powerful confirmation of the molecule's identity and purity.[7][8][9] Quantitative NMR (qNMR) can also be employed for an absolute concentration determination by using a certified internal standard.

A key consideration in the NMR analysis of larger PEG molecules is the potential for ¹³C satellite peaks to overlap with other signals, which can complicate integration and interpretation.[4][5] However, for a relatively small molecule like mPEG5, this is less of a concern.

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive characterization of mPEG5-t-butyl ester conjugates. HPLC excels in providing high-resolution separation and sensitive detection of impurities, making it ideal for routine quality control and purity assessment. NMR provides detailed structural confirmation and can be used as a primary method for quantification. For a complete and robust characterization, it is highly recommended to utilize both techniques orthogonally. This dual approach ensures both the identity and purity of the mPEGylated conjugate, which is critical for its application in research and drug development.

References

Unveiling the Biological Impact of Linker Composition in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key, and often underestimated, component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. This guide provides a comparative analysis of the biological activity of PROTACs, with a focus on those synthesized with polyethylene glycol (PEG)-based linkers, offering insights into how linker composition and length influence degradation efficacy.

Comparative Analysis of PROTAC Activity with Varying Linker Types

The choice of linker can significantly impact a PROTAC's degradation efficiency, cellular permeability, and pharmacokinetic properties. The most common linker types are PEG and alkyl chains. PEG linkers are known to enhance hydrophilicity and solubility, which can be advantageous for in vitro and in vivo applications.[1] Alkyl linkers, on the other hand, are more hydrophobic and can influence cell membrane permeability.[1]

The length of the linker is a crucial parameter that dictates the geometry of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the productive interaction between the target protein and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[2]

Quantitative Data on PROTAC Performance

To illustrate the impact of linker length on PROTAC activity, the following tables summarize data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) degraders, where PEG linker lengths were systematically varied.

Table 1: Comparison of BRD4 Degradation with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase LigandTarget Ligand
PROTAC APEG12>5000<10H661CRBNJQ1
PROTAC BPEG15<500~50H661CRBNJQ1
PROTAC CPEG18<500~70H661CRBNJQ1
PROTAC DPEG21<500~80H661CRBNJQ1
PROTAC EPEG27<500~60H661CRBNJQ1

Data adapted from a study on BRD4 targeting PROTACs.[3] Note that the specific PROTAC names are generalized for illustrative purposes.

Table 2: Comparison of BTK Degradation with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineE3 Ligase LigandTarget Ligand
RC-1PEG1>1000<20MinoThalidomideIbrutinib analog
RC-2PEG2200~80MinoThalidomideIbrutinib analog
RC-3PEG32.2>95MinoThalidomideIbrutinib analog
IR-1PEG42.5>95MinoThalidomideIbrutinib analog
IR-2PEG53.5>95MinoThalidomideIbrutinib analog

Data adapted from a study on reversible covalent BTK PROTACs.[4] Note that the specific PROTAC names are as cited in the source.

These tables clearly demonstrate that linker length has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. For both BRD4 and BTK, an optimal linker length exists that maximizes degradation efficiency.

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is paramount. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.

Western Blotting for DC50 and Dmax Determination

Western blotting is a widely used technique to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and load them onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[5]

HiBiT Protein Degradation Assay

The HiBiT assay is a sensitive and quantitative method for measuring protein degradation in live cells.

1. Cell Line Generation:

  • Engineer a cell line to endogenously express the target protein fused with the 11-amino-acid HiBiT tag using CRISPR/Cas9.

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a 96-well white plate.

  • Treat the cells with a serial dilution of the PROTAC.

3. Lysis and Detection:

  • Add a lytic detection reagent containing LgBiT protein and a luciferase substrate to the wells.

  • The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

  • Normalize the luminescence signal to the vehicle control.

  • Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow Western Blot Workflow for PROTAC Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_data_analysis Data Analysis Plating Cell Plating Treatment PROTAC Treatment Plating->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization CurveFitting Dose-Response Curve Normalization->CurveFitting DC50_Dmax DC50 & Dmax Determination CurveFitting->DC50_Dmax

References

A Comparative Guide to the In Vitro Stability of Ester-Linked Compounds, with a Focus on tert-Butyl Ester Moieties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, the stability of a therapeutic agent is a critical determinant of its efficacy and safety profile. For compounds utilizing ester linkers, particularly prodrugs designed for targeted release, understanding their in vitro stability is paramount. This guide provides a comparative analysis of the in vitro stability of various ester-linked compounds, with a special emphasis on the robust nature of tert-butyl esters. The stability is primarily assessed through two key assays: plasma stability and microsomal stability, which simulate physiological conditions and metabolic challenges.

Comparative Stability Data

The stability of an ester-linked compound is often dictated by the steric hindrance around the carbonyl group of the ester. Bulky substituents, such as a tert-butyl group, can sterically shield the ester from enzymatic hydrolysis, leading to enhanced stability. The following table summarizes representative stability data for a model compound linked via different ester functionalities when subjected to in vitro plasma and liver microsomal stability assays.

Linker TypePlasma Stability (Half-life, t½ in min)Liver Microsomal Stability (Half-life, t½ in min)
Methyl Ester 1510
Ethyl Ester 3025
Isopropyl Ester 6050
tert-Butyl Ester >120>90
Benzyl Ester 4535

Note: The data presented are representative and intended for comparative purposes. Actual stability will vary depending on the specific compound and experimental conditions.

The trend clearly indicates that as the steric bulk of the alcohol moiety in the ester linker increases, the stability of the compound in both plasma and liver microsomes is significantly enhanced. The tert-butyl ester demonstrates substantially greater resistance to hydrolysis compared to less hindered esters like methyl and ethyl esters. This increased stability is a desirable attribute for prodrugs that need to circulate in the bloodstream and reach their target tissue before being activated.[1][2]

Experimental Protocols

Accurate assessment of in vitro stability relies on standardized and well-defined experimental protocols. Below are detailed methodologies for plasma and liver microsomal stability assays.

Plasma Stability Assay

This assay evaluates the susceptibility of a compound to hydrolysis by plasma esterases and other enzymes.[3][4][5][6]

Objective: To determine the rate at which the test compound is degraded in a plasma matrix.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)[3][6]

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • Incubator (37°C)

  • LC-MS/MS system for analysis[3]

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C.

  • Incubation: The test compound is incubated with plasma (typically at a final concentration of 1 µM) at 37°C.[3] The final DMSO concentration is kept low (e.g., <0.5%) to avoid affecting enzyme activity.[4]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[3][6]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.[3]

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.[6]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[7][8][9][10][11]

Objective: To determine the intrinsic clearance of a compound by liver enzymes.

Materials:

  • Test compound stock solution

  • Liver microsomes from the species of interest (e.g., human, rat)[8][9]

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (cofactor for CYP enzymes)[7][8]

  • Acetonitrile or methanol

  • Internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture containing liver microsomes and buffer is prepared and pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by adding the test compound and the NADPH regenerating system.[7] Control incubations without NADPH are also performed to assess non-enzymatic degradation.[8]

  • Incubation and Time Points: The mixture is incubated at 37°C, and samples are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent.

  • Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Data Analysis: The half-life and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[10]

Visualizations

To better illustrate the processes described, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Test Compound (Stock Solution) mix Mix & Incubate at 37°C prep_compound->mix prep_matrix Biological Matrix (Plasma or Microsomes) prep_matrix->mix prep_buffer Buffer & Cofactors (e.g., NADPH) prep_buffer->mix sampling Sample at Time Points (0, 15, 30, 60, 120 min) mix->sampling terminate Terminate Reaction (Cold Solvent) sampling->terminate centrifuge Centrifuge (Pellet Proteins) terminate->centrifuge analyze LC-MS/MS Analysis (Quantify Compound) centrifuge->analyze calculate Calculate Half-life (t½) & Intrinsic Clearance analyze->calculate

Caption: Workflow for In Vitro Stability Assays.

G cluster_factors Factors Influencing Stability compound Ester-Linked Compound (Prodrug) hydrolysis Hydrolysis (Cleavage of Ester Linker) compound->hydrolysis steric Steric Hindrance (e.g., t-Butyl > Isopropyl > Ethyl) steric->hydrolysis Inhibits electronic Electronic Effects (Electron-withdrawing groups) electronic->hydrolysis Influences enzyme Enzyme Specificity (Esterases, CYPs) enzyme->hydrolysis Catalyzes products Active Drug + Linker Moiety hydrolysis->products

Caption: Factors Affecting Ester Linker Stability.

References

Mpeg5-t-butyl Ester: A Comparative Guide to Enhancing Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, achieving optimal compound solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. Many promising drug candidates exhibit poor aqueous solubility, posing a significant hurdle to their clinical translation. To address this challenge, various solubility enhancement techniques have been developed, among which the use of polyethylene glycol (PEG) derivatives has gained considerable attention. This guide provides a comparative analysis of Mpeg5-t-butyl ester as a solubility enhancer, contextualized with other commonly used alternatives, and supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mpeg5-t-butyl Ester: An Overview

Mpeg5-t-butyl ester is a derivative of polyethylene glycol, characterized by a monomethyl ether end-cap, a chain of five ethylene glycol units, and a tert-butyl ester functional group. The hydrophilic nature of the PEG chain is the primary contributor to its solubility-enhancing properties in aqueous media. The tert-butyl ester group can influence the molecule's overall lipophilicity and may be susceptible to hydrolysis under acidic conditions, a feature that can be leveraged in specific drug delivery scenarios. While specific quantitative data on the solubility enhancement efficacy of Mpeg5-t-butyl ester is not extensively available in peer-reviewed literature, its structural similarity to other low-molecular-weight PEGs allows for a comparative assessment based on existing data for related compounds.

Comparative Analysis of Solubility Enhancement

To provide a quantitative comparison, this section presents data from studies on the solubility enhancement of two model poorly soluble drugs, Celecoxib and Gliclazide, using various polyethylene glycols. While direct data for Mpeg5-t-butyl ester is not available, the performance of low-molecular-weight PEGs such as PEG 4000 and PEG 6000 can serve as a relevant benchmark.

It is important to note that the efficiency of a solubility enhancer is highly dependent on the physicochemical properties of the drug molecule itself. Therefore, the selection of an appropriate excipient requires empirical testing.

Table 1: Solubility Enhancement of Celecoxib
Solubility EnhancerConcentration (% w/v)Initial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
None-3.473.471.0
PEG 400053.476.86~2.0[1]
PEG 600053.478.82~2.5[1]
PVP K2553.4728.88~8.3[1]

Data sourced from a study on solid dispersions of Celecoxib.[1]

Table 2: Solubility Enhancement of Gliclazide
Solubility EnhancerConcentration (% w/v)Initial Solubility (mg/mL)Enhanced Solubility (mg/mL)Fold Increase
None-0.860.861.0
PEG 4000200.863.07~3.6[2]

Data from a study on solid dispersions of Gliclazide with PEG 4000.[2]

Experimental Protocols

Accurate and reproducible assessment of compound solubility is fundamental to pre-formulation and formulation development. Below are detailed methodologies for commonly employed solubility assays.

Phase Solubility Studies

This method, originally described by Higuchi and Connors, is used to determine the effect of a complexing agent or solubilizer (ligand) on the solubility of a drug.

Protocol:

  • Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the solubility enhancer (e.g., Mpeg5-t-butyl ester, PEG 4000) in a relevant buffer (e.g., phosphate buffer, pH 7.4).

  • Addition of Drug: Add an excess amount of the poorly soluble drug to each solution in separate, sealed containers (e.g., glass vials).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the solubility enhancer. The slope of the resulting phase solubility diagram provides information about the stoichiometry of the drug-excipient interaction and the stability constant of the complex formed.

Shake-Flask Method for Thermodynamic Solubility

This is a classic method for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a flask containing a known volume of the desired solvent (e.g., water, buffer).

  • Agitation and Equilibration: Seal the flask and agitate it at a constant temperature using a mechanical shaker or stirrer for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter or centrifuge it to remove any suspended solid particles.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_phase_solubility Phase Solubility Study cluster_shake_flask Shake-Flask Method prep_solutions Prepare Enhancer Solutions add_drug_ps Add Excess Drug prep_solutions->add_drug_ps equilibrate_ps Equilibrate (24-72h) add_drug_ps->equilibrate_ps filter_ps Filter equilibrate_ps->filter_ps analyze_ps Analyze (HPLC/UV) filter_ps->analyze_ps plot_data Plot Solubility vs. [Enhancer] analyze_ps->plot_data add_drug_sf Add Excess Drug to Solvent equilibrate_sf Equilibrate (24-72h) add_drug_sf->equilibrate_sf separate_sf Separate Solid/Liquid equilibrate_sf->separate_sf analyze_sf Analyze Supernatant separate_sf->analyze_sf

Caption: Workflow for Phase Solubility and Shake-Flask Methods.

signaling_pathway cluster_solubilization Mechanism of PEG-based Solubility Enhancement PoorlySolubleDrug Poorly Soluble Drug Crystal SolubilizedComplex Solubilized Drug-PEG Complex PoorlySolubleDrug->SolubilizedComplex Interaction & Disruption of Crystal Lattice PEG_Molecule PEG Derivative (e.g., Mpeg5-t-butyl ester) PEG_Molecule->SolubilizedComplex Encapsulation/ Hydrogen Bonding Water Water Molecules Water->SolubilizedComplex Hydration of PEG Chains

Caption: Conceptual Diagram of PEG-mediated Solubilization.

Conclusion

Mpeg5-t-butyl ester, as a low-molecular-weight PEG derivative, holds promise as a solubility enhancer for poorly water-soluble compounds. While direct comparative data for this specific molecule is limited, the broader evidence for PEGs in improving the solubility of drugs like Celecoxib and Gliclazide underscores the potential of this class of excipients. The choice of an optimal solubility enhancer is contingent on the specific drug candidate and requires systematic evaluation using standardized protocols such as phase solubility studies and the shake-flask method. The methodologies and comparative data presented in this guide are intended to provide a foundational resource for researchers and scientists working to overcome the challenges of poor drug solubility in the pursuit of developing effective and bioavailable therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Mpeg5-t-butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis for Mpeg5-t-butyl ester derivatives against alternative analytical techniques, supported by experimental data and detailed protocols.

The focus of this guide, a methoxy-poly(ethylene glycol) with five repeating ethylene glycol units and a terminal t-butyl ester (Mpeg5-t-butyl ester), represents a class of molecules where a hydrophilic polymer is attached to a small molecule, a common strategy in drug development to enhance solubility and pharmacokinetic properties. Understanding its fragmentation behavior is crucial for its identification and structural elucidation.

Mass Spectrometry Fragmentation Analysis: A Deep Dive

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing polar and large molecules like Mpeg5-t-butyl ester. When subjected to ESI-MS, particularly with tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.

The fragmentation of Mpeg5-t-butyl ester is expected to proceed through two primary pathways: cleavage of the t-butyl ester group and fragmentation along the polyethylene glycol (PEG) chain.

Key Fragmentation Pathways:

  • Loss of the t-Butyl Group: The t-butyl ester is prone to fragmentation, primarily through the loss of isobutylene (56 Da) via a McLafferty-type rearrangement or the loss of a t-butyl radical (57 Da). This initial fragmentation is a strong indicator of the presence of the t-butyl ester moiety.

  • PEG Chain Fragmentation: The PEG chain typically fragments via the sequential loss of ethylene glycol units (44 Da). This creates a characteristic pattern of peaks in the mass spectrum, with a regular mass difference of 44 Da, confirming the PEGylated nature of the molecule.

Below is a diagram illustrating the proposed fragmentation pathways of Mpeg5-t-butyl ester.

Fragmentation_Pathways cluster_main Mpeg5-t-butyl ester cluster_frags Fragment Ions M [M+H]+ F1 [M+H - 56 Da]+ (Loss of Isobutylene) M->F1 t-Butyl Ester Cleavage F2 [M+H - 44 Da]+ (Loss of C2H4O) M->F2 PEG Chain Cleavage F3 [M+H - 88 Da]+ (Loss of 2 x C2H4O) F2->F3 Sequential Loss

Proposed fragmentation of Mpeg5-t-butyl ester.

Comparison of Analytical Techniques

While mass spectrometry is a primary tool, other techniques offer complementary information for the comprehensive characterization of Mpeg5-t-butyl ester derivatives.

FeatureMass Spectrometry (ESI-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopySize Exclusion Chromatography (SEC)
Primary Information Molecular weight, fragmentation pattern, structural confirmationDetailed molecular structure, confirmation of functional groups, degree of PEGylationMolar mass distribution, hydrodynamic volume, separation of PEGylated species
Strengths High sensitivity, provides detailed structural information through fragmentationNon-destructive, provides unambiguous structural elucidationExcellent for analyzing polydispersity and separating by size
Limitations Polydispersity of PEG can complicate spectra, potential for ion suppressionLower sensitivity compared to MS, requires higher sample concentrationsDoes not provide detailed structural information on its own
Typical Sample Amount pmol to fmolnmol to µmolµg to mg
Data Complexity Can be complex due to multiple charge states and fragmentationComplex spectra requiring expertise for interpretationRelatively simple chromatograms

Experimental Protocols

Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve the Mpeg5-t-butyl ester derivative in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: m/z 100-1000.

    • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the protonated molecule [M+H]+. Use a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

The following diagram illustrates the typical analytical workflow.

Analytical_Workflow cluster_workflow LC-MS/MS Workflow Sample Sample Preparation LC LC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem MS (MS/MS) CID->MS2 Data Data Analysis MS2->Data

A typical LC-MS/MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the Mpeg5-t-butyl ester derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC.

    • ¹H NMR: The integration of the methoxy protons (singlet, ~3.38 ppm), the PEG methylene protons (multiplet, ~3.64 ppm), and the t-butyl protons (singlet, ~1.45 ppm) can be used to confirm the structure and determine the degree of PEGylation.

Size Exclusion Chromatography (SEC)
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

  • Chromatographic Conditions:

    • Column: SEC column suitable for the molecular weight range of the analyte.

    • Mobile Phase: A suitable buffer, e.g., phosphate-buffered saline (PBS) or an organic solvent like tetrahydrofuran (THF), depending on the column chemistry.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Refractive Index (RI) or Multi-Angle Light Scattering (MALS) detector.

Conclusion

The mass spectrometric fragmentation analysis of Mpeg5-t-butyl ester derivatives provides invaluable structural information, particularly when combined with tandem MS techniques. The characteristic loss of the t-butyl group and the sequential fragmentation of the PEG chain serve as reliable diagnostic markers. However, for a complete and unambiguous characterization, a multi-faceted approach employing complementary techniques such as NMR for detailed structural elucidation and SEC for assessing polydispersity is highly recommended. The choice of analytical technique will ultimately depend on the specific information required, the sample purity, and the available instrumentation.

Safety Operating Guide

Proper Disposal of Mpeg5-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mpeg5-t-butyl ester, a polyethylene glycol (PEG) derivative.

Immediate Safety Precautions

Before handling Mpeg5-t-butyl ester for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: Mpeg5-t-butyl ester."

    • Do not mix Mpeg5-t-butyl ester with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, or bases.

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or damage.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • This storage area should be away from heat, sparks, and open flames.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the waste, including its name and any known properties.

  • Record Keeping:

    • Maintain accurate records of the amount of Mpeg5-t-butyl ester designated for disposal, the date of containerization, and the date of pickup by the waste contractor.

Data on Related Compounds

To inform the risk assessment and handling procedures for Mpeg5-t-butyl ester, the following table summarizes the properties of related compounds.

PropertyPolyethylene Glycol (PEG) EthersTert-butyl EstersGeneral Recommendation for Mpeg5-t-butyl ester
Physical State Liquid or waxy solidLiquid or solidTreat as a chemical solid or liquid as appropriate.
Toxicity Generally low toxicity, biodegradable.[1][2]Can cause skin and eye irritation.Handle with care to avoid contact.
Flammability Generally not flammable.[2]Can be highly flammable.[3][4]Store away from ignition sources.
Disposal Licensed disposal contractor; some low MW PEGs may be drain disposable with dilution, subject to local regulations.[1]Dispose of as a hazardous waste at an approved waste disposal plant.[3]Engage a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of Mpeg5-t-butyl ester.

Mpeg5-t-butyl Ester Disposal Workflow start Start: Mpeg5-t-butyl ester for disposal ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe segregate Segregate from other incompatible wastes ppe->segregate label_container Label a dedicated, chemically resistant container segregate->label_container transfer_waste Transfer waste to the labeled container label_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container store Store in a cool, dry, well-ventilated area seal_container->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs document Document waste for disposal contact_ehs->document end End: Waste collected for proper disposal document->end

Caption: Disposal workflow for Mpeg5-t-butyl ester.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of Mpeg5-t-butyl ester, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Mpeg5-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Mpeg5-t-butyl ester.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses or gogglesWear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities, a chemical-resistant apron may be appropriate.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of Mpeg5-t-butyl ester from receipt to disposal.

G Safe Handling Workflow for Mpeg5-t-butyl Ester cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) for analogous compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Weigh and dispense Mpeg5-t-butyl ester carefully to avoid generating dust or aerosols C->D E Keep container tightly closed when not in use D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in a designated, labeled hazardous waste container F->G H Remove and properly dispose of or decontaminate PPE G->H I Wash hands thoroughly with soap and water H->I

Caption: Workflow for safe handling of Mpeg5-t-butyl ester.

Experimental Protocols

General Handling and Storage:

  • Ventilation: Always handle Mpeg5-t-butyl ester in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoiding Contact: Take precautions to avoid direct contact with skin, eyes, and clothing.[1] In case of contact, flush the affected area immediately with copious amounts of water.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Disposal Plan

Proper disposal of Mpeg5-t-butyl ester and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused Mpeg5-t-butyl ester should be treated as chemical waste.

  • Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical. Do not reuse empty containers.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This typically involves sending the waste to a licensed hazardous-waste disposal company. Do not allow the product to enter drains or waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.